Manganese(2+) diacetate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8MnO4 |
|---|---|
Molecular Weight |
175.04 g/mol |
IUPAC Name |
acetic acid;manganese |
InChI |
InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
VQWQYXBWRCCZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Mn] |
Origin of Product |
United States |
Acid Base Reaction:a Frequent Method Involves Reacting Manganese Ii Carbonate Mnco₃ with Acetic Acid Ch₃cooh .crystalls.inforeaction: Mnco₃ + 2ch₃cooh → Mn Ch₃coo ₂ + H₂o + Co₂
Desired Product: Mn(CH₃COO)₂ (Molar Mass: ≈ 173.03 g/mol )
Byproducts: H₂O (Molar Mass: ≈ 18.02 g/mol ), CO₂ (Molar Mass: ≈ 44.01 g/mol )
The atom economy is calculated as: Atom Economy = (Mass of desired product / Total mass of all products) * 100 Atom Economy = (173.03 / (173.03 + 18.02 + 44.01)) * 100 ≈ 73.6%
While the byproducts (water and carbon dioxide) are generally considered environmentally benign, this route still diverts over a quarter of the reactant mass into non-target molecules.
Metathesis Reaction:an Alternative Route is the Reaction Between Manganese Ii Chloride Mncl₂ and Sodium Acetate Ch₃coona .benchchem.comreaction: Mncl₂ + 2ch₃coona → Mn Ch₃coo ₂ + 2nacl
Control over Crystallinity, Particle Morphology, and Phase Purity
Control over the solid-state properties of this compound, including its crystallinity, particle size and shape (morphology), and phase, is critical for its application in catalysis and materials science. sigmaaldrich.com These characteristics are determined by the conditions during its formation and precipitation from solution.
Nucleation and Growth Mechanism Studies
Detailed mechanistic studies on the nucleation and growth of this compound crystals are not extensively reported in the available literature. However, the principles governing the crystallization of related manganese compounds, such as manganese oxides, can provide general insights. The formation of a solid phase from a solution begins with nucleation (the formation of stable microscopic crystal embryos) followed by crystal growth. researchgate.net
For this compound, control over these processes is typically achieved by manipulating key physical parameters:
Supersaturation: The rate of nucleation is exponentially dependent on the level of supersaturation. mdpi.com This can be controlled by adjusting the concentration of the manganese(II) acetate (B1210297) solution.
Temperature and Cooling Rate: Slow cooling of a saturated solution is a standard method to promote the growth of large, high-quality crystals by maintaining a low level of supersaturation. crystalls.info Conversely, rapid cooling can lead to faster nucleation and the formation of a larger number of smaller crystals.
Solvent and Additives: The choice of solvent (e.g., water, acetic acid, or alcohol) influences the solubility and stability of the compound, thereby affecting nucleation and growth kinetics. guidechem.com Additives and impurities can also act as nucleation inhibitors or promoters or can selectively adsorb to certain crystal faces, modifying the final crystal morphology.
Standard laboratory techniques like slow evaporation of saturated aqueous solutions or controlled cooling of reaction mixtures are employed to produce crystalline this compound. crystalls.inforesearchgate.net For example, cooling a mixture of a manganese salt solution and acetic acid can induce the formation of a large crystalline precipitate.
Polymorphism and Crystallographic Engineering
This compound exists in several hydration states, which can be considered a form of polymorphism. The most common forms are the anhydrous compound (Mn(CH₃COO)₂), a dihydrate (Mn(CH₃COO)₂·2H₂O), and a tetrahydrate (Mn(CH₃COO)₂·4H₂O). The degree of hydration significantly impacts the crystal structure and physical properties.
The tetrahydrate form is the one that typically crystallizes from aqueous solutions at room temperature. crystalls.info Its crystal structure has been determined in detail using single-crystal neutron diffraction at both 300 K and 14 K. researchgate.net It features a complex one-dimensional polymeric structure built from repeating trinuclear manganese units. In this structure, all acetate groups act as bridging ligands with different coordination modes, and the manganese centers have a distorted octahedral coordination environment. researchgate.net The chains within the crystal are held together by hydrogen bonds involving the coordinated water molecules.
In contrast, the crystal structures of the anhydrous and dihydrate forms are less well-defined in the literature, with some sources noting that the structure of anhydrous manganese(II) acetate is not yet known. The dihydrate is described as a coordination polymer. Crystallographic engineering of this compound primarily involves controlling the hydration state by careful selection of solvent systems and crystallization temperatures to selectively produce the desired phase.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | crystalls.info |
| Space Group | P2₁/n (assumed from similar structures, specific not cited) | |
| Lattice Parameters (at 14 K) | a = 11.1 Å | crystalls.info |
| b = 17.51 Å | crystalls.info | |
| c = 9.09 Å, β = 118.62° | crystalls.info | |
| Key Structural Feature | 1D polymeric chains of trinuclear Mn units | researchgate.net |
| Mn Coordination | Distorted Octahedral (O₆) | researchgate.net |
Synthesis of Coordination Complexes and Adducts of this compound
This compound is a valuable and widely used precursor for the synthesis of a diverse range of coordination complexes and adducts. Its solubility in water and other polar solvents, combined with the labile nature of the acetate ligands, makes it an ideal starting material for reactions with stronger chelating ligands. guidechem.com The Mn²⁺ ion, with its high-spin d⁵ electronic configuration, does not possess a crystal field stabilization effect, allowing it to adopt various coordination geometries, although octahedral is most common.
Ligand Design and Rational Synthesis
The rational design of ligands for complexing Mn²⁺ is a highly active area of research, driven largely by the need for stable and effective manganese-based contrast agents for magnetic resonance imaging (MRI). The goal is to design a chelating molecule that binds the Mn²⁺ ion with high thermodynamic stability and kinetic inertness to prevent the release of potentially toxic free manganese ions in vivo.
A variety of ligand classes have been synthesized using this compound as the manganese source:
Macrocyclic Ligands: Polyaza macrocycles, such as those based on cyclen (1,4,7,10-tetraazacyclododecane) and pyclen, are frequently used scaffolds. mdpi.com Functionalizing these rings with acetate or other pendant arms creates powerful chelators. For example, ligands like 1,4,7-triazacyclononane-1,4-diacetate (NODA) derivatives and pyclen-diacetate have been reacted with manganese salts to form stable Mn(II) complexes. researchgate.netuni-saarland.de The design often involves balancing the rigidity of the macrocycle with the nature of the donor atoms to tune the stability and water exchange rates of the final complex.
Schiff Base Ligands: These ligands are formed by the condensation of an amine and a carbonyl compound and often feature N₂O₂ donor sets. They readily form stable, near-octahedral complexes with Mn²⁺. nsysu.edu.tw Syntheses typically involve reacting manganese(II) acetate with a pre-formed Schiff base ligand in a suitable solvent. The resulting complexes are studied for their potential in catalysis and materials science. nsysu.edu.tw
Porphyrins and Phosphonates: Manganese(II) acetate is used to metallate porphyrin rings to create Mn-porphyrin complexes, which have applications in radiolabelling. kcl.ac.uk It is also used in the mechanochemical synthesis of manganese(II) aminophosphonates, which have shown promise as catalysts for the oxygen evolution reaction. scispace.com
The rational synthesis of these complexes relies on displacing the acetate ligands from the manganese coordination sphere with the new, often multidentate, ligand. The choice of reaction conditions (solvent, temperature, pH) is critical to ensure complete complexation and isolation of the desired product.
| Ligand Type | Specific Ligand Example | Resulting Complex/Adduct | Application/Field of Study | Reference |
|---|---|---|---|---|
| Aza-Macrocycle | 1,4,7-triazacyclononane-1,4-diacetate-7-heptanil (NODAHep) | [Mn(NODAHep)] | MRI Contrast Agents | researchgate.net |
| Schiff Base | Bis(2,5-dihydroxyacetophenone)ethylenediamine (DAen) | [Mn(DAen)(OAc)₂] | Coordination Chemistry, Catalysis | nsysu.edu.tw |
| Aminophosphonic Acid | Nitrilotri(methylphosphonic acid) | Manganese mono(nitrilotrimethylphosphonate) | Electrocatalysis (OER) | scispace.com |
| Triazole-based | 3,4-bis(4-pyridyl)-5-(2-pyridyl)-1,2,4-triazole | [Mn(L)₂(NCS)₂]n Coordination Polymer | Nanostructured Materials | nih.gov |
| Porphyrin | Tetra(4-sulfonatophenyl)porphyrin | Mn-Porphyrin Complex | Radiolabelling, PET Imaging | kcl.ac.uk |
Supramolecular Assembly Strategies
The self-assembly of this compound into larger, ordered structures is a cornerstone of modern materials science, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with unique properties. These supramolecular strategies leverage the coordination chemistry of the Mn(II) ion and the bridging capabilities of the acetate ligands, often in conjunction with other organic linkers.
Manganese(2+) acetate serves as a key precursor in the synthesis of various coordination polymers. In these structures, the manganese ions act as nodes, and the acetate groups or other auxiliary ligands function as linkers, creating one-, two-, or three-dimensional networks. researchgate.nettandfonline.com The final topology and dimensionality of the resulting framework can be controlled by factors such as the solvent system, temperature, and the presence of ancillary ligands. tandfonline.com
For instance, hydrothermal reactions of manganese(2+) acetate with multidentate organic ligands have proven effective in constructing novel coordination polymers. One study detailed the synthesis of two different Mn(II) coordination polymers by reacting manganese(II) acetate with 4-carboxyphenylacetate (htpa) and 1,2-di(4-pyridyl)-ethane (bpa). tandfonline.com The resulting structures were a one-dimensional coordination polymer and a two-dimensional network, demonstrating how the interplay of ligands dictates the final supramolecular architecture. tandfonline.com
Another strategy involves the use of solvothermal conditions. The reaction of Mn(OAc)₂·4H₂O in methanol (B129727) with appropriate ligands can yield complex three-dimensional coordination polymers. researchgate.net The self-assembly process is guided by the coordination preferences of the Mn(II) ion and the geometric constraints of the organic linkers. rsc.org
Researchers have also synthesized novel ionic compounds featuring extended chains of Mn²⁺ ions coordinated exclusively by acetate anions. nih.gov In these structures, the acetate groups bridge the manganese centers, forming robust one-dimensional chains. nih.gov These materials can be considered non-room-temperature ionic liquids and demonstrate how the fundamental Mn-acetate interaction can be harnessed to create materials with tunable physical properties. nih.gov The thermal stability of these structures can be significant, with decomposition temperatures reported above 260 °C. nih.gov
The table below summarizes examples of supramolecular structures formed using manganese(2+) acetate or other Mn(II) sources, highlighting the diversity of architectures achievable.
| Precursor(s) | Auxiliary Ligand(s) | Resulting Structure | Dimensionality | Reference |
| Mn(OAc)₂·4H₂O | 4-carboxyphenylacetate, 1,2-di(4-pyridyl)-ethane | [Mn(Hhtpa)₂(bpa)₂(H₂O)]n | 1D | tandfonline.com |
| Mn(OAc)₂·4H₂O | 4-carboxyphenylacetate | {[Mn(htpa)(H₂O)]·H₂O}n | 2D | tandfonline.com |
| Mn(OAc)₂·4H₂O | L (a pyridine-based ligand) | [AgL]∞ | 3D | researchgate.net |
| Mn(OAc)₂·4H₂O | 1-ethyl-3-methylimidazolium (B1214524) acetate | Mn₄(OAc)₁₀[EMIM]₂ | 1D Chains | nih.gov |
| Mn(SO₄)₂·6H₂O | H₂L, 1,10-phenanthroline (B135089) | [Mn(L)(phen)]n | 1D -> 2D | rsc.org |
These examples underscore the versatility of manganese(2+) in forming complex, functional supramolecular assemblies directed by the choice of ligands and reaction conditions.
Reaction Kinetics and Thermodynamic Analyses of Formation Processes
The formation of this compound and its subsequent reactions are governed by specific kinetic and thermodynamic parameters. Studies in various media, particularly acetic acid, have provided valuable insights into the mechanisms and energetics of these processes.
The formation of manganese(2+) acetate can be achieved through the reaction of manganese(II) carbonate with acetic acid. wikipedia.orgMnCO₃ + 2 CH₃CO₂H → Mn(CH₃CO₂)₂ + CO₂ + H₂O wikipedia.org
Kinetic studies often focus on redox reactions involving manganese acetate. For example, the reaction between cobalt(III) acetate and excess manganese(II) acetate in acetic acid proceeds in two stages, indicating that different forms of the cobalt complex react independently. The rate constants for these reactions have been determined, as well as the rate constant for the formation of a dinuclear complex between the Mn(III) product and the excess Mn(II). acs.org
A summary of relevant kinetic data is presented in the table below.
| Reaction | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Co(IIIc) + Mn(II) → Co(II) + Mn(III) | Glacial Acetic Acid | 24.5 | 37.1 ± 0.6 L mol⁻¹ s⁻¹ | acs.org |
| Co(IIIs) + Mn(II) → Co(II) + Mn(III) | Glacial Acetic Acid | 24.5 | 6.8 ± 0.2 L mol⁻¹ s⁻¹ | acs.org |
| Mn(III) + Mn(II) ⇌ Mn₂(III,II) | Glacial Acetic Acid | 24.5 | (3.43 ± 0.01) × 10² L mol⁻¹ s⁻¹ | acs.org |
| Mn(OAc)₃ + MnBr₂ → Products | Glacial Acetic Acid | 20 | 0.07 L mol⁻¹ s⁻¹ | acs.org |
| Mn(OAc)₂ + N-methylolurea | DMF/Water (1:1) | 50 | 0.28 x 10⁻³ L mol⁻¹ s⁻¹ | biomedres.us |
| Mn(OAc)₂ + N-methylolurea | DMF/Water (1:1) | 60 | 0.49 x 10⁻³ L mol⁻¹ s⁻¹ | biomedres.us |
| Mn(OAc)₂ + N-methylolurea | DMF/Water (1:1) | 70 | 0.83 x 10⁻³ L mol⁻¹ s⁻¹ | biomedres.us |
The activation energy for the condensation reaction between this compound and N-methylolurea has been calculated to be 23 ± 2 kcal/mol, providing a quantitative measure of the energy barrier for this process. biomedres.us
Thermodynamic analyses often involve studying the thermal decomposition of this compound and related compounds. Thermogravimetric analysis (TGA) of manganese(2+) acetate tetrahydrate shows that it decomposes to form manganese oxides. researchgate.net The thermal decomposition of heteronuclear acetate clusters containing manganese, such as [Fe₂MnO(CH₃COO)₆(H₂O)₃]·2H₂O, has been studied to establish sequences of thermodynamic and kinetic stability. akjournals.com The decomposition of these clusters occurs in multiple stages, with the nature of the metal ion influencing the parameters of these stages. akjournals.com For instance, the cluster with the Fe₂Mn triad (B1167595) was found to be kinetically more labile than those containing cobalt or nickel. akjournals.com
The enthalpy of formation from oxides for Mn-exchanged zeolites has been determined, providing insight into the thermodynamic stability of Mn(II) in different coordination environments. nih.gov While not directly the formation of manganese diacetate, this data contributes to the broader understanding of the thermodynamics of manganese compounds. The enthalpy of formation from oxides for Mn-zeolite A is 14.0 ± 1.3 kJ mol⁻¹, indicating it is metastable with respect to its oxide components. nih.gov
The stability of Mn(II) complexes is a crucial thermodynamic consideration. Due to the lack of ligand-field stabilization energy for the high-spin d⁵ configuration, Mn(II) complexes often exhibit lower thermodynamic stability compared to other transition metal analogues. researchgate.net However, the kinetic inertness, which is often more predictive of in vivo performance for applications like MRI contrast agents, can be high for certain Mn(II) complexes. researchgate.net The dissociation of Mn(II) complexes can proceed through spontaneous and proton-assisted pathways, with determined rate constants providing a measure of their kinetic lability. researchgate.net
Advanced Characterization Techniques for Elucidating the Structural and Electronic Properties of Manganese 2+ Diacetate
Spectroscopic Probes for Electronic Structure and Bonding Environment
Spectroscopy is a powerful tool for investigating the electronic structure and bonding environment of manganese(2+) diacetate. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its properties can be obtained.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis and Lattice Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and understanding the lattice vibrations of this compound.
In the solid state, the IR spectrum of this compound shows two strong carboxylate modes, which indicate a bridging connection where the acetate (B1210297) group links two Mn²⁺ ions. acs.org For manganese(2+) acetate tetrahydrate, characteristic bands of the oleyl group, such as the symmetric and asymmetric -CH₂ stretching, are observed at 2922 and 2852 cm⁻¹, respectively. scialert.net
The IR spectra of manganese(II) acetate complexes can also reveal the coordination environment. For instance, in new manganese aceto EMIM ionic compounds, the presence of the [EMIM]⁺ cation is indicated by peaks at 1170 and 1010 cm⁻¹. acs.org Furthermore, new sharp bands at 844 and 761 cm⁻¹ may be characteristic of the Mn-acetate chains. acs.org The disappearance of the O-H stretching vibration of water around 3500 cm⁻¹ upon heating confirms the dehydration process. acs.org
Raman spectroscopy provides complementary information. The Raman spectrum of manganese(II) acetate is available in spectral databases and can be used for identification and structural analysis. chemicalbook.comnih.govchemicalbook.com
Table 1: Key IR Vibrational Frequencies for this compound and Related Compounds
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| This compound | Carboxylate (bridging) | 1388, 1566 | acs.org |
| Manganese(2+) Acetate Tetrahydrate (with oleyl group) | Symmetric -CH₂ stretching | 2922 | scialert.net |
| Manganese(2+) Acetate Tetrahydrate (with oleyl group) | Asymmetric -CH₂ stretching | 2852 | scialert.net |
| Mn₄(OAc)₁₀[EMIM]₂ | [EMIM]⁺ cation | 1170, 1010 | acs.org |
| Mn₄(OAc)₁₀[EMIM]₂·2H₂O | O-H stretching (water) | ~3500 | acs.org |
Electronic Absorption Spectroscopy (UV-Vis) for Ligand Field Transitions and Charge Transfer Phenomena
Electronic absorption spectroscopy, or UV-Vis, is employed to study the electronic transitions within the d-orbitals of the manganese(II) ion (ligand field transitions) and the transfer of electrons between the metal and the acetate ligands (charge transfer phenomena).
The manganese(II) ion has a high-spin d⁵ electronic configuration, which results in a lack of crystal field stabilization energy for any coordination geometry. nih.gov This typically leads to a variety of coordination geometries in its complexes, with octahedral being the most common. acs.orgnih.gov
The electronic spectra of manganese(II) complexes with aroylhydrazones of 2-pyridinecarboxaldehyde (B72084) exhibit charge transfer bands in the range of 404-298 nm. mst.edu Similarly, manganese(II) complexes with certain Schiff base ligands display absorption bands in the range of 375–425 nm, which are attributed to a combination of phenoxido–Mn(II) and hydroxido–Mn(II) ligand-to-metal charge transfer (LMCT) bands. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(II) Spin State and Coordination Geometry
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the manganese(II) ion. It provides detailed information about the spin state and coordination geometry of the Mn(II) center.
The EPR spectra of monomeric manganese(II) complexes often exhibit six intense lines, characteristic of a high-spin d⁵ system with an isotropic g-value close to 2.0. scielo.brorientjchem.org The hyperfine coupling constant (A_iso) provides information about the interaction between the electron spin and the manganese nuclear spin. For instance, in certain manganese(II) complexes with Schiff base ligands, A_iso values of 91.0 G and 94.1 G have been reported. scielo.br
For dinuclear manganese(II) complexes, such as those with bridging acetate groups, the EPR spectra can be more complex due to exchange coupling between the two metal centers. nih.govcmu.edu The analysis of these spectra at different temperatures and microwave frequencies allows for the determination of the exchange coupling parameter, J. nih.govcmu.edu In one such complex, an 11-line hyperfine pattern characteristic of a dinuclear Mn(II) center was observed. nih.gov
X-ray Absorption Spectroscopy (XAS) including XANES and EXAFS for Oxidation State and Local Atomic Environment
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local atomic environment of manganese in its compounds. The technique is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Mn K-edge XANES spectrum of manganese(II) acetate is characterized by a smoothly rising absorption edge and a broad absorbance maximum. geoscienceworld.org This technique is useful for determining the average oxidation state of manganese. nih.govgeoscienceworld.org The position of the absorption edge shifts to higher energies as the oxidation state of manganese increases. geoscienceworld.org
EXAFS provides information about the local coordination environment, including the number and distance of neighboring atoms. geoscienceworld.org For manganese(II) acetate tetrahydrate, EXAFS analysis has shown that the first coordination shell consists of approximately six oxygen atoms at a distance of 2.18(1) Å. geoscienceworld.org In situ XAS measurements can track changes in the manganese species during processes like calcination, revealing the transformation of manganese(II) acetate to Mn₃O₄. ritsumei.ac.jp
Table 2: EXAFS Fitting Parameters for this compound Tetrahydrate
| Coordination Shell | Atom | Coordination Number | Distance (Å) | Reference |
|---|---|---|---|---|
| First | O | ~6 | 2.18(1) | geoscienceworld.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material.
For manganese compounds, the binding energies of the Mn 2p and Mn 3s core levels are particularly informative for identifying the oxidation state. aip.orgacs.org In a study of a Mn₁₂-acetate film, the Mn 2p₃/₂ and Mn 2p₁/₂ peaks were observed at 641.8 eV and 653.3 eV, respectively. researchgate.net The multiplet splitting of the Mn 3s peak is also a reliable indicator of the manganese oxidation state. aip.orgacs.org
XPS can distinguish between different manganese oxides and has been used to study the surface of manganese(II) acetate. aip.org It is important to note that for hydrated compounds like manganese(II) acetate tetrahydrate, the water of hydration may be lost during the analysis in the high vacuum of the XPS instrument. aip.org
Table 3: XPS Binding Energies for a Mn₁₂-acetate Film
| Core Level | Binding Energy (eV) | Reference |
|---|---|---|
| Mn 2p₃/₂ | 641.8 | researchgate.net |
| Mn 2p₁/₂ | 653.3 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogs or Solution State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. While the paramagnetic nature of the Mn(II) ion can complicate direct NMR observation of the compound itself, studies on diamagnetic analogs or the interaction of manganese(II) acetate with other molecules in solution can provide valuable insights.
Proton NMR relaxation studies have been used to investigate the interaction between acetate ions and the hydrated manganese(II) ion in dilute aqueous solutions. acs.org These studies can determine the distances between the acetate methyl groups and the Mn²⁺ ion, providing information about the coordination of the acetate ligand. capes.gov.brnih.gov In one study, distances of 4.3 ± 0.3 Å and 4.8 ± 0.3 Å were calculated for acetate ions at two different binding sites. capes.gov.br The paramagnetic effect of Mn(II) can also be utilized to study the binding of substrates to manganese-containing enzymes.
Diffraction Methods for Crystallographic and Microstructural Insights
Diffraction techniques are indispensable tools for probing the atomic and molecular arrangement within a crystalline material. By analyzing the way a material scatters incident radiation, such as X-rays or neutrons, detailed information about its crystal structure, phase purity, and other microstructural features can be obtained. mpg.deub.edu
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
Single crystal X-ray diffraction (SCXRD) stands as the gold standard for the precise determination of molecular and crystal structures. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. ub.eduscirp.org
For this compound, particularly its hydrated forms, SCXRD reveals a complex coordination environment. In the dihydrate, Mn(CH₃CO₂)₂·2H₂O, each manganese(II) ion is coordinated to six oxygen atoms. These oxygen centers are provided by both the acetate ligands and water molecules, resulting in a coordination polymer structure. The ability of SCXRD to pinpoint atomic positions with high precision allows for the detailed analysis of bond lengths and angles within the coordination sphere of the manganese ion.
In more complex systems involving manganese(II) acetate, such as in the formation of metallacrowns, SCXRD has been instrumental in elucidating the intricate structures. For instance, in a compound containing a [15-MCMn(III)N(shi)-5] metallacrown, a central Mn(II) ion is held within the cavity and is tethered to the metallacrown ring by two acetate ligands. The Mn(II) ion in this structure is seven-coordinate, adopting a distorted face-capped trigonal–prismatic geometry. researchgate.net
Table 1: Crystallographic Data for a Manganese(II) Acetate Containing Metallacrown
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 17.593(4) |
| b (Å) | 22.513(5) |
| c (Å) | 24.582(6) |
| β (°) | 107.03(3) |
| Volume (ų) | 9302(4) |
Data derived from a study on a complex manganese(II) acetate-containing metallacrown. researchgate.net
Powder X-ray Diffraction (PXRD) for Phase Identification, Crystallinity, and Unit Cell Parameters
While SCXRD provides the most detailed structural information, it requires the growth of suitable single crystals, which is not always feasible. units.it Powder X-ray diffraction (PXRD) offers a powerful alternative for the analysis of polycrystalline materials, which are more commonly encountered. units.it In PXRD, a powdered sample containing a multitude of tiny, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a characteristic "fingerprint" of the crystalline phases present in the sample. ub.edu
For this compound, PXRD is routinely used for several key purposes:
Phase Identification: By comparing the experimental PXRD pattern to databases of known materials, the crystalline phases present in a sample can be identified. This is crucial for confirming the synthesis of the desired form of this compound (e.g., anhydrous vs. tetrahydrate) and for detecting any impurities.
Crystallinity Assessment: The sharpness of the diffraction peaks in a PXRD pattern is indicative of the degree of crystallinity. Broad peaks suggest the presence of amorphous or poorly crystalline material, while sharp peaks indicate a well-ordered crystalline structure.
Unit Cell Parameter Determination: Through a process called indexing, the positions of the diffraction peaks can be used to determine the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. units.it Rietveld refinement, a more advanced analysis technique, can further refine the crystal structure and provide quantitative phase analysis in multiphase samples. icdd.com
Neutron Diffraction for Light Atom Localization and Magnetic Structures
Neutron diffraction is a powerful complementary technique to X-ray diffraction. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages. Notably, neutron scattering is highly sensitive to light elements like hydrogen, which are difficult to locate accurately with X-rays. Furthermore, neutrons possess a magnetic moment, making them an ideal probe for studying the magnetic structure of materials. capes.gov.brresearchgate.net
In the context of this compound tetrahydrate, single-crystal neutron diffraction has been employed to precisely determine the crystal structure at both room temperature (300 K) and low temperature (14 K), with a particular focus on the location of the hydrogen atoms. researchgate.net Such studies are crucial for understanding the hydrogen bonding network within the crystal structure.
The magnetic properties of manganese-containing compounds are of significant interest. Neutron diffraction is a primary tool for determining the arrangement of magnetic moments in a material. diva-portal.org For example, in the isomorphous compounds MnPO₄·D₂O and MnAsO₄·D₂O, low-temperature neutron powder diffraction revealed that they order antiferromagnetically, with the magnetic moments of the manganese ions aligned in an antiparallel fashion. capes.gov.br Similar studies on this compound could elucidate its magnetic behavior at low temperatures.
Thermal Analysis Techniques for Decomposition Pathways and Stability Profiling
Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. torontech.com These techniques provide valuable information about the thermal stability, decomposition behavior, and phase transitions of materials like this compound.
Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages
For this compound tetrahydrate, TGA reveals a multi-step decomposition process. The initial mass loss corresponds to the removal of the four water molecules of hydration. At higher temperatures, the anhydrous this compound decomposes. researchgate.net The final decomposition product is typically a manganese oxide. A TGA curve of pure manganese acetate shows a significant weight loss, and an exothermic peak in the corresponding differential thermal analysis (DTA) plot around 300 °C is attributed to the decomposition of the acetate. researchgate.net
Table 2: Decomposition Stages of a Manganese Acetate Precursor from TGA/DTA
| Temperature Range (°C) | Process | Mass Loss (%) |
|---|---|---|
| ~40-150 | Dehydration (Loss of H₂O) | Varies with hydration state |
| ~250-350 | Decomposition of anhydrous acetate | Significant |
Data is generalized from typical thermal decomposition behavior of metal acetates. researchgate.net
Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Enthalpies
Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.comtheopenscholar.com DSC is highly sensitive to thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing information on the temperatures and enthalpies of these processes. torontech.comresearchgate.net
When applied to this compound, DSC can be used in conjunction with TGA to provide a more complete picture of its thermal behavior. The DSC thermogram will show endothermic or exothermic peaks corresponding to the thermal events identified by TGA. For example, the dehydration of this compound tetrahydrate would be observed as an endothermic peak in the DSC curve, and the enthalpy of this process can be quantified. Similarly, the decomposition of the anhydrous acetate would be associated with distinct thermal events in the DSC profile. researchgate.netresearchgate.net
By combining the insights from these advanced diffraction and thermal analysis techniques, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, paving the way for its optimized use in various applications.
Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry
Evolved Gas Analysis (EGA) is a powerful analytical technique used to identify and quantify the gaseous products released from a substance when it is subjected to a controlled temperature program. mdpi.comresearchgate.netnih.gov When coupled with Mass Spectrometry (MS), EGA becomes a highly sensitive and specific method (EGA-MS) for real-time monitoring of thermal decomposition processes. mdpi.comtandfonline.comresearchgate.net The technique involves heating a sample in a furnace, often integrated with a thermogravimetric analyzer (TGA), and continuously feeding the evolved gases into the ion source of a mass spectrometer via a heated transfer line. mdpi.comresearchgate.net This hyphenated approach, often referred to as TG-MS, allows for the direct correlation of mass loss events (from TGA) with the specific gaseous species being evolved (from MS). researchgate.net
In the context of this compound, particularly its common tetrahydrate form, EGA-MS is instrumental in elucidating its multi-step thermal decomposition mechanism. epa.govjst.go.jp The decomposition process, when analyzed by heating the material, can be broken down into distinct stages:
Dehydration: The initial stage typically involves the loss of water of hydration. EGA-MS would detect a significant ion current for m/z 18 (H₂O), corresponding to the mass loss observed in the TGA curve at relatively low temperatures.
Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous this compound decomposes at higher temperatures. nih.gov This complex process involves the breakdown of the acetate ligands, leading to the evolution of a mixture of gaseous products. EGA-MS can identify these species, which may include acetic acid (CH₃COOH), acetone (B3395972) ((CH₃)₂CO), carbon dioxide (CO₂), carbon monoxide (CO), and ketene (B1206846) (CH₂=C=O). jst.go.jp The relative intensities of the corresponding m/z signals provide insight into the dominant decomposition pathways.
Formation of Manganese Oxide: The final solid residue is typically a form of manganese oxide. The specific oxide phase (e.g., MnO, Mn₂O₃, Mn₃O₄) formed depends on the temperature and atmospheric conditions (oxidative or inert) during the analysis. smf.mxscielo.org.mx
By monitoring the evolution profiles of different m/z values as a function of temperature, researchers can construct a detailed reaction scheme, identify intermediate products, and determine the kinetics of decomposition. epa.gov This information is crucial for applications where this compound is used as a precursor for the synthesis of manganese oxides, ensuring precise control over the final product's phase and purity. sigmaaldrich.cnsigmaaldrich.com
Microscopic and Surface Characterization for Morphology and Nanoscale Features
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of solid materials. chalcogen.ro It utilizes a focused beam of high-energy electrons to scan the sample surface, generating signals that provide information about topography and composition. nih.gov For materials derived from this compound, such as manganese oxides, SEM is extensively used to characterize particle shape, size, aggregation, and surface texture. smf.mxscielo.org.mx
Research findings show that the morphology of materials synthesized using this compound as a precursor can vary significantly depending on the synthesis method. For instance, hydrothermal methods can produce needle-like nanorods, while solvothermal synthesis may yield monodisperse nanoparticles. scialert.netresearchgate.net Green synthesis approaches using plant extracts have resulted in rod-shaped nanoparticles that are agglomerated and interconnected in clusters. scientificarchives.com Freeze-drying of this compound followed by heat treatment can lead to agglomerates with high porosity. scielo.org.mx This morphological control is vital as properties for applications in catalysis, batteries, and sensors are often structure-dependent.
Table 1: SEM Analysis of Materials Synthesized from this compound Precursors
| Synthesis Method | Resulting Material | Observed Morphology | Particle Size Range | Source |
|---|---|---|---|---|
| Solvothermal | MnO Nanoparticles | Monodisperse, spherical shape | 15-20 nm | scialert.net |
| Precipitation & Heat Treatment | Sponge-like Mn₃O₄ | Ellipsoidal particles with a rough surface, forming sponge-like structures after heat treatment | Mean size ~2.9 µm (pre-treatment) | rsc.org |
| Bio-reduction | MnO Nanoparticles | Agglomerated, polymorphic morphology | 50-75 nm | tandfonline.com |
| Green Synthesis (Lemon Extract) | MnO₂ Nanoparticles | Agglomerated and interconnected rod-shaped clusters | Micron-sized clusters | scientificarchives.com |
| Freeze-drying & Heat Treatment | Mn₃O₄ / Mn₂O₃ | Agglomerates with high porosity | Submicron scales | scielo.org.mx |
Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Lattice Imaging
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it an indispensable tool for characterizing the internal structure of materials at the nanoscale. nih.govwikipedia.org In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov This allows for the direct imaging of individual nanoparticles, revealing details about their size, shape, and arrangement.
For nanomaterials synthesized from this compound, TEM analysis confirms the particle sizes and shapes observed by SEM but provides much finer detail. scialert.nettandfonline.com It can distinguish between individual crystalline nanoparticles and aggregates, which is crucial for understanding the material's properties. For example, in a solvothermal synthesis of MnO nanoparticles from this compound, TEM established the size to be in the 15-20 nm range. scialert.net In another study comparing synthesis methods, TEM showed that hydrothermally produced MnO nanoparticles were smaller (15-20 nm) than those from a bio-reduction method (50-75 nm). tandfonline.com
Furthermore, advanced TEM techniques like Selected Area Electron Diffraction (SAED) and High-Resolution TEM (HRTEM) provide crystallographic information. SAED patterns can confirm the crystalline nature of the nanoparticles, while HRTEM allows for the visualization of the atomic lattice planes, providing information on crystal defects and orientation. scialert.netbeilstein-journals.org
Table 2: TEM Characterization of Nanoparticles from this compound Precursors
| Synthesis Method | Resulting Material | Observed Morphology & Structure | Particle Size | Source |
|---|---|---|---|---|
| Solvothermal | MnO Nanoparticles | Monodisperse, crystalline nanoparticles | 15-20 nm | scialert.net |
| Hydrothermal | MnO Nanoparticles | Spherical shape | 15-20 nm | tandfonline.com |
| Polyol Synthesis & Calcination | Mn(II) glycolate (B3277807) precursor | Agglomerates of rectangular nanoparticles | <15 nm | beilstein-journals.org |
| Thermal Decomposition | MnO Nanoparticles | Quantified nanoparticle diameter | ~8-9 nm | plos.org |
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional surface profiles. wikipedia.org An AFM generates an image by scanning a sharp tip, attached to a cantilever, over the sample surface. wikipedia.org By monitoring the cantilever's deflection, one can map the surface topography with nanoscale precision. measurlabs.com Unlike electron microscopy, AFM does not require a vacuum and can operate in ambient air or even liquid environments, which is advantageous for studying samples under various conditions. wikipedia.org
While specific AFM studies focusing solely on this compound are not prevalent, the technique's capabilities are well-suited for its characterization. AFM could be used to image the surface of single crystals or thin films of this compound to reveal features such as crystal growth steps, surface defects, and grain boundaries.
Beyond topography, AFM can probe local mechanical and chemical properties. nih.govacs.org By measuring the forces between the tip and the sample during approach-retract cycles, properties like adhesion and elasticity can be mapped across the surface. nih.gov This "force spectroscopy" mode could differentiate areas of varying chemical composition or surface energy on a this compound sample or on the manganese oxide materials derived from it. For example, studies on manganese-based nanosheets have used AFM to analyze their thickness and surface features. researchgate.net This level of detailed surface analysis is critical for understanding surface reactivity and the performance of the material in applications like catalysis and sensors.
Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity Assessment
Brunauer–Emmett–Teller (BET) analysis is the standard method for determining the specific surface area of a material. iitk.ac.in The technique is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures. scispace.comcelignis.com By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the total surface area—including the surfaces within accessible pores—can be calculated. iitk.ac.in Analysis of the isotherm shape, particularly the desorption branch, can also provide information about pore volume and pore size distribution. scispace.comcelignis.com
For materials synthesized using this compound as a precursor, BET analysis is crucial for evaluating their potential in applications where a high surface area is desirable, such as in catalysis, adsorption, and energy storage electrodes. beilstein-journals.orgtandfonline.com For example, manganese oxides prepared from this compound can exhibit a wide range of surface areas depending on the synthetic route and subsequent treatments. rsc.orgbeilstein-journals.org A study on sponge-like Mn₃O₄ structures derived from a this compound precursor reported high surface areas, which were attributed to the porous structure composed of nanoparticles. rsc.org Similarly, Mn-based catalysts prepared on TiO₂ supports showed that the precursor choice influenced the final surface area of the catalyst. tandfonline.com
Table 3: BET Surface Area of Materials Derived from this compound
| Material | Synthesis/Treatment Details | Specific Surface Area (m²/g) | Pore Characteristics | Source |
|---|---|---|---|---|
| Sponge-like Mn₃O₄ | From manganese(II) acetate via manganese formate (B1220265) intermediate, solvothermal time 12h | 88.55 | Composed of nanoparticles and pores | rsc.org |
| α-Mn₂O₃ | Calcination of Mn(II) glycolate precursor at 550°C | 20 | Mesoporous, mean pore diameter ~33 nm | beilstein-journals.org |
| Mn₃O₄ | Calcination of Mn(II) glycolate precursor at 350°C | 302 | - | beilstein-journals.org |
| Mn/TiO₂ Catalyst | Impregnation using Manganese(II) acetate on TiO₂ | 105.7 | - | tandfonline.com |
| Alkaline-modified Montmorillonite (B579905) | Adsorbent material (not directly synthesized from Mn(OAc)₂) | 87.24 | Average pore diameter 44.98 Å | tandfonline.com |
Mechanistic Investigations of Chemical Reactivity and Catalytic Activity of Manganese 2+ Diacetate
Homogeneous Catalysis Mediated by Manganese(2+) Diacetate
This compound, often in its hydrated form, Mn(CH₃CO₂)₂·4H₂O, is a versatile and cost-effective precursor for generating catalytically active species in homogeneous systems. Its utility stems from the ability of the Mn(II) ion to participate in redox cycles, accessing higher oxidation states such as Mn(III), Mn(IV), and even Mn(V), which are crucial for a variety of organic transformations. The acetate (B1210297) ligands can influence the catalyst's solubility and electronic properties, and can be readily displaced by other coordinating molecules, allowing for in-situ catalyst modification.
Oxidation Reactions in Organic Synthesis (e.g., C-H Activation, Epoxidation, Dioxygen Activation)
This compound is a frequently employed catalyst precursor for a range of oxidation reactions, leveraging inexpensive and environmentally benign oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The Mn(II) center is instrumental in activating these oxidants to generate high-valent manganese-oxo species, which are the active intermediates responsible for substrate oxidation.
C-H Activation: The functionalization of unactivated C–H bonds is a significant challenge in organic synthesis. Manganese catalysts, including those generated from this compound, have emerged as powerful tools for this purpose due to manganese's abundance and low toxicity. biomedres.us These reactions often proceed via a hydrogen atom abstraction (HAT) mechanism, where a high-valent Mn-oxo species, such as a Mn(V)=O, abstracts a hydrogen atom from an aliphatic C-H bond. biomedres.usnih.gov This generates a substrate radical and a Mn(IV)-OH intermediate. The subsequent reaction pathway determines the final product, which can be hydroxylation, desaturation, or other functionalizations like azidation or fluorination. biomedres.usnih.govnih.gov For instance, in some systems, the substrate radical can be trapped by the Mn(IV)-OH species in an "oxygen rebound" step to form an alcohol. ritsumei.ac.jpamericanelements.com The regioselectivity of C-H activation is influenced by both steric and electronic factors of the substrate and the catalyst. biomedres.us
Epoxidation: this compound is a precursor for catalysts used in the epoxidation of alkenes. In many protocols, the active catalyst is generated in situ. For example, the combination of Mn(OAc)₂ with C₃-symmetric chiral triazacyclononane-derived ligands can catalyze the asymmetric epoxidation of olefins with H₂O₂. osti.gov Another effective system for olefin epoxidation utilizes Mn(II) salts with picolinic acid and an oxidant like peracetic acid, forming a proposed high-valent Mn=O species as the active oxidant. nih.gov Research has shown that manganese salts can promote epoxidation using hydrogen peroxide in bicarbonate-buffered solutions, where peroxymonocarbonate (HCO₄⁻) is formed. nih.gov While various Mn(II) salts are active, the reaction conditions, including solvents and additives like sodium acetate, can significantly enhance reaction rates and yields. nih.gov
Dioxygen Activation: The activation of molecular oxygen is a key step in many biological and synthetic oxidation processes. mdpi.com Manganese complexes, often generated from Mn(II) precursors, can activate O₂ to form various reactive oxygen species. nih.govtandfonline.com The process can involve the formation of Mn(III)-superoxo, Mn(IV)-peroxo, or high-valent Mn(V)-oxo intermediates. researchgate.netup.pt For example, a dimanganese(II) complex has been shown to react with O₂ to form a dinuclear Mn(III) species, which can catalytically reduce dioxygen to hydrogen peroxide. acs.org In other systems, particularly those mimicking heme enzymes, the activation of O₂ by Mn(II) complexes in the presence of a coreductant can lead to the formation of an active Mn-oxo species that performs oxidation reactions like epoxidation. osti.gov The specific pathway and the nature of the generated intermediates are highly dependent on the ligand environment and reaction conditions. nih.gov
Polymerization Initiators and Co-catalysts in Olefin Polymerization and Radical Polymerization
This compound serves as a catalyst or co-catalyst in specific polymerization reactions, particularly those involving radical mechanisms and the synthesis of polyesters. While it is more common to see manganese(III) acetate used directly as a one-electron oxidant to initiate radical polymerization, Mn(II) acetate is a direct precursor to Mn(III) acetate, often generated in situ through oxidation. nih.govmdpi.com
In the context of radical polymerization , manganese acetate's role is often linked to the generation of radicals. For instance, Mn(III) acetate, readily prepared from Mn(II) acetate and potassium permanganate (B83412) in acetic acid, can oxidize compounds with enolizable protons (like ketones or esters) to form carbon-centered radicals. nih.govmdpi.com These radicals can then add to unsaturated systems, such as alkenes, initiating polymerization or leading to cyclization products. nih.govnih.govacs.org The mechanism involves the formation of a manganese(III)-enolate complex, which undergoes reduction to Mn(II) while generating the radical species. mdpi.com
While less common for simple olefin polymerization compared to early transition metals, manganese-based catalysts have been explored. Some studies on the radical hydrofunctionalization of olefins have utilized Mn(II) complexes, such as Mn(dpm)₂ (where dpm is dipivaloylmethanate), which is structurally related to the acetate complex, in the presence of a reductant. nih.gov However, the direct application of this compound in Ziegler-Natta type olefin polymerization is not a primary application. Its role is more defined in processes where radical intermediates are key, such as in the synthesis of polymers from vinyl esters.
A distinct application involves the ring-opening polymerization of epoxides. A (tetraphenylporphyrinato)manganese acetate complex was found to initiate the polymerization of 1,2-epoxypropane, demonstrating the "immortal" nature of the polymerization when conducted in the presence of protic compounds. wiley.com
Mechanistic Studies of Catalytic Cycles: Rate-Determining Steps and Intermediate Identification
Understanding the catalytic cycles involving manganese acetate is crucial for optimizing reaction conditions and controlling product selectivity. The mechanism invariably involves changes in the manganese oxidation state, with Mn(II) serving as the resting state or entry point into the catalytic cycle.
In many oxidation reactions, the first step is the oxidation of the Mn(II) precursor to a higher-valent species. For C-H functionalization catalyzed by manganese porphyrins (often using Mn(OAc)₂ as a starting material), the proposed cycle involves the oxidation of the initial Mn(III) resting state to a highly reactive oxomanganese(V) species (O=Mn(V)). nih.govamericanelements.com This step is followed by hydrogen atom abstraction from the substrate, which is often the rate-determining step. researchgate.net This forms a substrate radical and a hydroxomanganese(IV) intermediate (HO-Mn(IV)). The fate of these intermediates determines the final product. For example, in chlorination reactions, the radical is trapped by a chlorine source rather than undergoing oxygen rebound with the HO-Mn(IV) species. americanelements.com
Computational studies on the cobalt/manganese/bromide catalyst system used in p-xylene (B151628) oxidation show that Mn(II) and Mn(III) acetate complexes exist in an equilibrium of coordination structures with solvent molecules (acetic acid and water). rsc.org The ligand sphere plays a critical role in the redox reactions that drive the catalytic cycle.
In radical polymerization mediated by Mn(III) acetate (derived from Mn(II) acetate), the key mechanistic step is a single electron transfer (SET) from an enolizable substrate to the Mn(III) center. mdpi.com This generates a carbon-centered radical and Mn(II). The radical then adds to an alkene or other unsaturated molecule. The resulting radical intermediate can be further oxidized by another Mn(III) ion to a carbocation, which then leads to the final product, or it can abstract a hydrogen atom to terminate the chain.
The table below summarizes key mechanistic features in catalysis involving this compound.
| Reaction Type | Key Intermediates | Proposed Rate-Determining Step | Ref. |
| C-H Activation | Mn(III), O=Mn(V), HO-Mn(IV), Substrate Radical | Hydrogen Atom Transfer (HAT) from substrate to Mn(V)=O | nih.govamericanelements.comresearchgate.net |
| Epoxidation | High-valent Mn=O species | Oxygen atom transfer from Mn=O to alkene | nih.gov |
| Dioxygen Activation | Mn(III)-superoxo, Mn(IV)-peroxo | H-atom transfer to Mn(IV)-superoxo species | researchgate.net |
| Radical Cyclization | Mn(III)-enolate, Carbon-centered radical | Single Electron Transfer (SET) from enolate to Mn(III) | mdpi.com |
Ligand Effects on Catalytic Performance and Selectivity
The ligands coordinated to the manganese center play a pivotal role in tuning the catalyst's reactivity, selectivity, and stability. While this compound itself has acetate ligands, these can be substituted in situ by other donor molecules, profoundly altering the catalytic outcome.
In oxidation reactions, the choice of ligand is critical for achieving high selectivity. For example, in the epoxidation of olefins, using C₃-symmetric chiral triazacyclononane-derived ligands with Mn(OAc)₂ allows for asymmetric induction, leading to enantiomerically enriched epoxides. osti.gov Similarly, the use of picolinic acid as a ligand in Mn(II)-catalyzed epoxidation and C-H oxidation reactions has been shown to be highly effective, with the five-membered chelate structure formed by the aromatic nitrogen and carboxylate donors being essential for catalysis. nih.gov
Ligands can also prevent catalyst deactivation or control the reaction pathway. In some manganese-catalyzed oxidation reactions, additives like salicylic (B10762653) acid or sodium acetate have been found to enhance the rate of the desired reaction over competing side reactions. nih.gov In the aerobic oxidation of amines over heterogeneous MnOₓ catalysts, surface modification with acetylacetone (B45752) derivatives can switch the selectivity from nitriles to imines by selectively suppressing Lewis acidic sites on the catalyst surface. nih.gov
Heterogeneous Catalysis Derived from this compound Precursors
This compound is a valuable and widely used precursor for the synthesis of solid-state manganese oxide catalysts. americanelements.com Manganese oxides (MnOₓ) are of great interest in heterogeneous catalysis due to their low cost, low toxicity, and excellent redox properties, with applications in environmental catalysis (e.g., oxidation of volatile organic compounds (VOCs) and CO) and energy storage. researchgate.netresearchgate.netresearchgate.netscialert.net The choice of the manganese precursor, such as acetate, nitrate (B79036), or chloride, significantly influences the physicochemical properties of the final oxide material, including its crystalline phase (e.g., MnO₂, Mn₂O₃, Mn₃O₄), particle size, surface area, and ultimately, its catalytic activity. osti.govtandfonline.comsci-hub.senih.gov
Synthesis and Functionalization of Supported Manganese Oxide Catalysts (e.g., MnO₂, Mn₃O₄)
This compound is frequently used to prepare supported manganese oxide catalysts via methods like impregnation, precipitation, or thermal decomposition. osti.govsci-hub.sersc.org Upon calcination in air, manganese acetate decomposes to form various manganese oxides. For example, heating manganese acetate can produce MnO, which can be further oxidized to other forms like Mn₃O₄. scialert.net
Studies comparing different precursors have revealed that manganese acetate often leads to highly dispersed, amorphous, or small-crystallite manganese oxide phases on supports like alumina (B75360) (Al₂O₃) or titania (TiO₂). osti.govtandfonline.com For instance, when preparing Mn/Al₂O₃ catalysts, the acetate precursor resulted in a highly dispersed surface Mn(III) oxide phase, in contrast to the nitrate precursor which formed larger Mn(III)/Mn(IV) oxide microcrystals. osti.gov This high dispersion is often attributed to a favorable interaction, such as ion exchange, between the acetate precursor and the support's surface hydroxyl groups. osti.gov Similarly, for Mn/TiO₂ catalysts used in the selective catalytic reduction of NO, the acetate precursor led to highly dispersed and amorphous Mn₂O₃, which exhibited better catalytic activity and stability compared to the MnO₂ with larger grain sizes obtained from the nitrate precursor. tandfonline.comnih.gov
The synthesis method also plays a crucial role. Manganese oxide catalysts can be prepared by a redox reaction between manganese acetate (Mn²⁺) and potassium permanganate (Mn⁷⁺) to yield MnO₂. researchgate.netresearchgate.net The thermal decomposition of manganese acetate on a carbon paper support followed by heating in air is a straightforward method to create functionalized cathodes with partially oxidized Mn₃O₄ for Li-O₂ batteries. rsc.orgrsc.org The table below compares the outcomes of using different manganese precursors for the synthesis of supported MnOₓ catalysts.
| Catalyst System | Precursor | Resulting MnOx Phase | Key Finding | Ref. |
| Mn/Al₂O₃ | Mn(OAc)₂ | Highly dispersed Mn(III) oxide | Better dispersion than nitrate precursor | osti.gov |
| Mn/TiO₂ | Mn(OAc)₂ | Amorphous Mn₂O₃ | Higher activity and stability than nitrate precursor | tandfonline.comnih.gov |
| Mn₂O₃ | Mn(OAc)₂ | Mn₂O₃ | Lower activity for ethyl acetate oxidation than MnCl₂ precursor | sci-hub.se |
| MnO₂ | Mn(OAc)₂ | MnO₂ (via redox with KMnO₄) | Lower activity for CO oxidation than MnCl₂ precursor | researchgate.net |
| Mn/SiO₂ | Mn(OAc)₂ | Mn₃O₄ | Forms Mn₃O₄ upon calcination (~340 °C) via oxidation by O₂ | ritsumei.ac.jp |
Functionalization of these manganese oxide catalysts can be achieved during or after synthesis. For example, doping with other metals like cerium can enhance catalytic performance. tandfonline.com Surface modification with organic molecules, as seen with acetylacetone on MnOₓ, can tune the surface acidity and thus the selectivity of the catalyst. nih.gov
Environmental Catalysis: NOx Reduction, Volatile Organic Compound (VOC) Oxidation, Ozone Decomposition
This compound serves as a precursor for catalytically active materials used in various environmental applications, including the reduction of nitrogen oxides (NOx), oxidation of volatile organic compounds (VOCs), and decomposition of ozone. tandfonline.comresearchgate.net
NOx Reduction: Manganese-based catalysts, often prepared from this compound, are effective for the selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃) at low temperatures. tandfonline.commatec-conferences.org The use of manganese acetate as a precursor can lead to highly dispersed and amorphous manganese oxide (Mn₂O₃) on a support like titanium dioxide (TiO₂), which demonstrates enhanced catalytic activity and stability against SO₂ poisoning compared to catalysts prepared from manganese nitrate. tandfonline.com The high dispersion of manganese species on the support facilitates the reduction of the Mn-O bond, contributing to better performance in the SCR process. tandfonline.com The addition of cerium can further improve the performance and reduce the differences arising from various manganese precursors. tandfonline.comnih.gov
Ozone Decomposition: Catalysts synthesized from this compound show significant activity in ozone (O₃) decomposition. acs.orgresearchgate.net For instance, cryptomelane-type manganese oxide (OMS-2) synthesized using this compound as the Mn²⁺ precursor exhibits excellent catalytic activity for ozone decomposition, even under high humidity conditions. acs.orgresearchgate.net The acetate groups are thought to prevent the aggregation of manganese oxide particles, leading to a greater surface area and a higher concentration of Mn³⁺ ions, which are key factors for the catalyst's performance. acs.orgresearchgate.net The mechanism involves the transfer of an electron from the manganese center to ozone, followed by the desorption of peroxide particles to form oxygen. nih.gov
Active Site Characterization and Structure-Activity Relationships in Heterogeneous Systems
The catalytic performance of heterogeneous catalysts derived from this compound is intrinsically linked to the nature of their active sites and the relationship between their structure and activity.
In manganese-based catalysts, the active sites are often associated with the various oxidation states of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and the presence of oxygen vacancies on the catalyst surface. nih.govacs.org For instance, in the oxidation of ethyl acetate, catalysts with a Mn₃O₄ phase structure have shown better catalytic activity than those with Mn₂O₃ or MnO₂ phases. researchgate.net The presence of Mn³⁺ ions and a higher surface area are considered crucial for efficient water oxidation and ozone decomposition. acs.orgnih.gov
The dispersion of the active manganese species on the support material is a critical factor. acs.org Highly dispersed manganese oxide particles generally lead to higher catalytic activity. tandfonline.comacs.org For example, in the selective catalytic reduction of NO with NH₃, catalysts prepared from manganese acetate showed highly dispersed and amorphous Mn₂O₃, which contributed to better low-temperature activity. tandfonline.com Similarly, for the aerobic conversion of methane, high dispersion of manganese oxide is linked to high catalytic activity. acs.org
Table 1: Influence of Precursor on Catalyst Characteristics and Activity
| Precursor | Support | Resulting Active Phase | Dispersion | Catalytic Application | Key Finding | Reference |
| This compound | TiO₂ | Amorphous Mn₂O₃ | High | NOx Reduction | Better low-temperature activity and SO₂ stability. | tandfonline.com |
| Manganese nitrate | TiO₂ | Crystalline MnO₂ | Lower (larger grain sizes) | NOx Reduction | Lower activity compared to acetate precursor. | tandfonline.com |
| This compound | Metallic Monolith | Mn₂O₃ | Low | VOC (Ethyl Acetate) Oxidation | More active than nitrate-derived catalyst. | |
| Manganese nitrate | Metallic Monolith | Mn-Cr-O mixed phases | High | VOC (Ethyl Acetate) Oxidation | Less active than Mn₂O₃. | |
| This compound | Carbon Spheres | MnOₓ | Varies with loading | Ozone Decomposition | High surface oxygen vacancy density and Mn²⁺ content at optimal particle size. | rsc.org |
Photoreactivity and Photocatalysis in Environmental Applications
While direct research on the photoreactivity and photocatalysis of this compound itself is limited, its role as a precursor for manganese-based photocatalysts is significant. nih.gov Manganese oxides, derived from precursors like this compound, are explored for their potential in artificial photosynthesis and photochemical water oxidation, inspired by the natural oxygen-evolving center in photosystem II which contains a CaMn₄O₅ cluster. nih.gov
The efficiency of these manganese-oxide-based photocatalysts is dependent on several factors, including structural flexibility, the presence of mixed valency in manganese (particularly Mn(III)), and a high surface area. nih.gov These properties facilitate the complex redox processes involved in photocatalytic water splitting. nih.gov
In the context of environmental remediation, manganese-based catalysts are used in photocatalytic processes. For example, they can be involved in the catalytic destruction of ozone to create surface-bound oxygen atoms that enhance the deep oxidation of pollutants like NO. nih.gov
Redox Chemistry and Electron Transfer Processes Involving this compound
Electrocatalysis and Electrochemical Transformations
This compound and its derivatives are involved in various electrocatalytic processes. In aqueous solutions, the Mn²⁺/Mn³⁺ redox couple is central to its electrochemical behavior. researchgate.net Manganese(II) acetate can be used in electrolytes for supercapacitors, where reversible redox reactions involving the Mn²⁺/Mn³⁺ couple and the deposition of manganese dioxide contribute to the pseudocapacitive behavior. researchgate.net
Manganese complexes derived from or involving acetate are also studied as electrocatalysts for water oxidation. researchgate.net For instance, a surface-anchored mononuclear manganese(II) complex with acetate ligands on a gold electrode has been shown to electrocatalytically oxidize water at a relatively low overpotential. researchgate.net The acetate-containing electrode demonstrated higher activity compared to those with chloride or sulfate (B86663) ions. researchgate.net
Furthermore, manganese-catalyzed electrochemical reactions can be used for organic synthesis. For example, the electrocatalytic chloroalkylation of alkenes can be achieved using a manganese catalyst, where the process involves the electrochemical generation of radical intermediates. nih.govacs.org The acetate ion can play a role in accelerating the oxidation of substrates by acting as a general base. nih.gov In some systems, a manganese(III) corrole (B1231805) complex, which can be generated electrochemically from a Mn(II) precursor, has been shown to catalytically reduce CO₂ to acetic acid. nih.gov
Table 2: Electrochemical Applications of this compound and Derivatives
| Application | System | Key Process | Finding | Reference |
| Supercapacitor | This compound aqueous electrolyte | Reversible Mn²⁺/Mn³⁺ redox reactions and MnO₂ deposition | Concentration-dependent specific capacitance and stable cycling. | researchgate.net |
| Water Oxidation | Surface-anchored Mn(II)-acetate complex on Au electrode | Electrocatalytic oxidation of water | Higher activity than with chloride or sulfate ligands. | researchgate.net |
| Chloroalkylation of Alkenes | Mn-catalyzed anodically coupled electrolysis | Electrochemical generation of carbon-centered and chlorine radicals | Efficient construction of C-C and C-Cl bonds. | nih.govacs.org |
| CO₂ Reduction | Immobilized Mn-corrole complex | Electrocatalytic reduction of CO₂ to acetic acid | Selective formation of acetic acid. | nih.gov |
Reactions with Organic Radicals and Reactive Oxygen Species
Manganese acetate, particularly Mn(III) acetate which can be formed from Mn(II) acetate, is a well-known oxidant for generating organic radicals. nih.govwikipedia.org It can oxidize enolizable carbonyl compounds to α-oxoalkyl radicals, which can then participate in addition reactions with alkenes. wikipedia.org The resulting adduct radical can undergo further oxidation or other transformations. wikipedia.org
Manganese(II) acetate itself can react with various radicals. It reacts with acylperoxyl radicals and, more slowly, with alkylperoxyl radicals in both aqueous and acetic acid solutions. researchgate.net The kinetics of the reaction between cyanoisopropylperoxy radicals and Mn(II) acetate in acetic acid have been studied, leading to the formation of a hydroperoxide. researchgate.net
Manganese ions are known to enhance the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This can occur through various mechanisms, including the mitochondrial electron transport chain. nih.gov While this is often discussed in the context of manganese neurotoxicity, the interaction with ROS is a fundamental aspect of its chemistry. nih.govnih.gov Some Mn(II) complexes have been shown to be capable of assisting in the decomposition of the superoxide anion radical. acs.org
Coordination Chemistry and Ligand Exchange Dynamics
This compound is a coordination compound where the manganese(II) ion is coordinated by acetate ligands. cymitquimica.com In its hydrated forms, such as the dihydrate and tetrahydrate, the manganese(II) center is typically surrounded by oxygen atoms from both the acetate ligands and water molecules. The anhydrous material and its dihydrate form coordination polymers. In the solid state, the dihydrate features Mn(II) centers in an octahedral coordination environment with bridging acetate ligands and coordinated water molecules.
In solution, the coordination environment of Mn(II) is dynamic and depends on the solvent and other ligands present. rsc.org In aqueous acetic acid, Mn(II) can exist as various species, such as [Mn(OAc)₂(HOAc)₂(H₂O)t]. rsc.org The acetate ligands can coordinate in a monodentate or bidentate fashion, and ligand exchange with solvent molecules (water and acetic acid) occurs. rsc.org Theoretical studies suggest that the most stable coordination environment for Mn(II) in aqueous acetic acid is Mn(OAc)₂(HOAc)₂, featuring two bidentate acetate ligands. rsc.org
The exchange of coordinated water molecules is a key aspect of the ligand exchange dynamics. For Mn(II) complexes with various polyaminopolycarboxylate ligands, the water exchange rates can be influenced by the structure of the ligand. acs.orgacs.orgmdpi.com For some macrocyclic diacetate complexes, the coordinated water molecule exhibits fast exchange kinetics with the bulk solvent. acs.org The stability of these complexes and their dissociation kinetics are also important features of their coordination chemistry. acs.org
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound, often in its hydrated form (Mn(CH₃COO)₂·4H₂O), serves as a common and versatile precursor for the synthesis of manganese-based Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgbohrium.com The acetate anions can act as ligands themselves or be displaced by other organic linkers during the formation of these extended crystalline structures. The choice of solvent, temperature, and organic linkers plays a crucial role in determining the final topology and dimensionality of the resulting framework.
This compound is utilized in various synthesis techniques, including solvothermal, hydrothermal, and rapid precipitation methods. bohrium.comnih.govtandfonline.comgoogle.com In solvothermal synthesis, this compound is dissolved with an organic linker, such as 5-aminoisophthalic acid or 2,4-pyridine dicarboxylic acid, in a solvent system like methanol (B129727)/water or N,N-dimethylformamide (DMF), and heated under pressure. bohrium.comnih.gov For instance, Mn-MOFs with an orderly nanosheet structure have been synthesized using manganese(II) acetate tetrahydrate and 2,4-pyridine dicarboxylic acid via a solvothermal method. bohrium.com Similarly, it has been used as the sole manganese source to create MUF-16(Mn), demonstrating its ability to be incorporated into known MOF structures. nih.gov
Coordination polymers can also be readily formed. The anhydrous and dihydrate forms of this compound are themselves coordination polymers, where each Mn(II) center is coordinated by six oxygen atoms from acetate and water ligands. wikipedia.org More complex coordination polymers are synthesized by reacting this compound with various organic ligands. For example, two three-dimensional (3D) coordination polymers were synthesized by reacting Mn(CH₃COO)₂·4H₂O with isonicotinic acid under solvothermal conditions. rsc.org In another approach, the reaction of manganese(II) acetate with the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate resulted in coordination compounds featuring extended chains of Mn²⁺ ions octahedrally coordinated exclusively by acetate anions, a previously unobserved arrangement. nih.govacs.org These structures highlight the role of the acetate group not just as a leaving group but as a structural component of the final polymer.
The table below summarizes examples of MOFs and coordination polymers synthesized using this compound as a precursor.
Table 1: Examples of MOFs and Coordination Polymers from this compound
| Product Name/Formula | Reactants | Synthesis Method | Resulting Structure | Reference |
|---|---|---|---|---|
| Mn-MOF | Manganese(II) acetate tetrahydrate, 2,4-pyridine dicarboxylic acid, N,N-dimethylformamide | Solvothermal | Ordered layered nanosheets | bohrium.com |
| MUF-16(Mn) | Mn(II) acetate, 5-aminoisophthalic acid, methanol, water | Solvothermal | Crystalline MOF | nih.gov |
| Mn(H₂oba) | Manganese acetate, 4,4'-diphenyl ether dicarboxylic acid, DMF, water | Rapid Precipitation | MOF material | google.com |
| Mn-based MOF | Manganese acetate, 8-hydroxyquinoline, ethanol, water | Reflux | Magnetic MOF material | google.com |
| MnII₆ & MnII₁₂MnIII₆ | Mn(CH₃COO)₂·4H₂O, isonicotinic acid | Solvothermal | 3D coordination polymers | rsc.org |
| [Mn(Hhtpa)₂(bpa)₂(H₂O)]ₙ | Not specified (Mn(II) source), htpa, bpa | Hydrothermal | 1D coordination polymer | tandfonline.com |
Solution State Speciation and Complex Stability
The behavior of this compound in solution is governed by the coordination chemistry of the Mn(II) ion, including ligand exchange, complex formation, and changes in speciation with varying pH and solvent conditions. In aqueous solutions, the acetate ligands can be partially or fully displaced by water molecules, forming aqua-complexes like [Mn(H₂O)₆]²⁺. acs.org The presence of other ligands in the solution leads to the formation of various manganese(II) complexes, with their stability being a key factor in their reactivity.
The stability of Mn(II) complexes is quantified by stability constants (log KMnL). These constants are often determined using potentiometric titrations. For example, studies on Mn²⁺ complexes with ligands containing a cyclobutane (B1203170) spacer functionalized with both picolinate (B1231196) and acetate groups have been performed. rsc.org A hexadentate ligand with four acetate groups (L1⁴⁻) was found to form a Mn²⁺ complex with a stability constant (log KMnL) of 10.26. rsc.org This study also showed that replacing acetate groups with picolinate groups significantly improves the stability of the complex. rsc.org
The speciation of manganese(II) in solution is highly dependent on pH. At a neutral pH of 7.4, the conditional stability of Mn(II) complexes is often compared using the pMn value, defined as -log[Mn]free at specific concentrations. mdpi.com Below a pH of approximately 6, many Mn(II) complexes begin to dissociate, releasing the hydrated [Mn(H₂O)₆]²⁺ ion. acs.org This dissociation can be observed through changes in physical properties like ¹H relaxivity in NMR studies, which increases as the more freely rotating water molecules of the aqua-complex are released. acs.orgmdpi.com In acidic conditions (pH < 5), soluble Mn(II) is generally the most stable species. tandfonline.com
The kinetics of complex dissociation are also crucial for understanding their stability. For instance, the dissociation of a Mn(II) complex with a macrocyclic ligand featuring acetate arms, [Mn(tO2DO2A)(H₂O)], was found to occur through both proton-assisted and metal-assisted pathways in acidic conditions. mdpi.com The presence of acetate itself in solution can influence manganese solubility; studies on atmospheric aerosols found that the greatest amount of manganese was extracted in an acetate-buffered solution, suggesting the formation of stable manganese-acetate complexes facilitates dissolution. tandfonline.com
The table below provides examples of stability constants for various Mn(II) complexes, illustrating the influence of ligand structure on complex stability.
Table 2: Stability Constants of Selected Mn(II) Complexes
| Ligand (Abbreviation) | Ligand Type | log KMnL | Conditions | Reference |
|---|---|---|---|---|
| Ligand with four acetate groups (L1⁴⁻) | Cyclobutane-based polycarboxylate | 10.26 | 25 °C, 0.1 M KCl | rsc.org |
| Ligand with three acetate and one picolinate group (L2⁴⁻) | Cyclobutane-based polycarboxylate/picolinate | 14.71 | 25 °C, 0.1 M KCl | rsc.org |
| Ligand with two acetate and two picolinate groups (L3⁴⁻) | Cyclobutane-based polycarboxylate/picolinate | 15.81 | 25 °C, 0.1 M KCl | rsc.org |
| 1,7-diaza-12-crown-4 with acetate arms (tO2DO2A²⁻) | Macrocyclic polycarboxylate | Not specified | 25 °C, 0.15 M NaCl | mdpi.com |
| Pyclen-based ligand with two picolinate arms (dodpa²⁻) | Macrocyclic picolinate/carboxylate | 14.86 | Not specified | researchgate.net |
| Citrate (B86180) (CIT³⁻) | Carboxylate | - | - | caltech.edu |
Applications of Manganese 2+ Diacetate in Advanced Materials Science and Environmental Chemistry
Precursor in the Synthesis of Functional Materials
Manganese(2+) diacetate is extensively used as a precursor for synthesizing advanced functional materials due to its role as a reliable source of manganese ions. sigmaaldrich.com Its applications span from energy storage and magnetic materials to pigments and specialized thin films.
Manganese Oxide Nanostructures for Energy Storage Devices (e.g., Supercapacitors, Rechargeable Batteries)
This compound is a key precursor in the fabrication of manganese oxide nanostructures, which are integral to the development of high-performance energy storage devices. sigmaaldrich.com
Rechargeable Batteries: The compound is frequently used to synthesize cathode-active materials for rechargeable lithium-ion batteries. sigmaaldrich.com It serves as a starting material to create manganese oxides like MnO and Mn₃O₄ through methods such as thermal decomposition or sol-gel processes. researchgate.net These oxides are crucial for battery electrodes. For instance, adding this compound to carbon nanotubes has been shown to significantly improve the capacity for lithium intercalation, a key process in battery function. researchgate.net It is also a precursor in the preparation of advanced cathode materials such as LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM) and LiMn₂O₄ (LMO).
Supercapacitors: In the field of supercapacitors, which require high power density, manganese-based materials are of great interest. rsc.orgmdpi.com this compound can be used as an electrolyte component where the reversible deposition of manganese dioxide contributes to the device's pseudocapacitive behavior. researchgate.net Furthermore, electrolytes containing the Mn²⁺ ion are being explored to create hybrid supercapacitors that bridge the gap between traditional capacitors and batteries by offering enhanced energy density. rsc.org
| Energy Storage Application | Role of this compound | Resulting Material/Component | Key Finding/Benefit | Reference |
|---|---|---|---|---|
| Rechargeable Li-ion Batteries | Precursor for Cathode Materials | MnO, Mn₃O₄, NCM, LMO | Serves as a critical starting material for high-capacity cathodes. sigmaaldrich.com | , sigmaaldrich.com, |
| Rechargeable Li-ion Batteries | Additive for Anodes | Carbon Nanotube / Mn(CH₃COO)₂ composite | Greatly improved the capacity for Li intercalation (330mAh/g reversible). researchgate.net | researchgate.net |
| Hybrid Supercapacitors | Active Electrolyte Component | Mn²⁺-containing catholyte | Enables conversion between soluble Mn²⁺ and solid MnO₂, boosting specific energy. rsc.org | rsc.org |
Magnetic Materials and Spintronics Components
Manganese oxides derived from precursors like this compound exhibit important magnetic properties. Specifically, Mn₃O₄ nanoparticles synthesized via the decomposition of manganese acetate (B1210297) show ferromagnetic behavior. researchgate.net Thin films of spinel-structured Mn₃O₄ are ferrimagnetic. scispace.com The introduction of manganese ions is a known strategy for tailoring the redox behavior and magnetic properties of materials used in spintronics, an advanced field of electronics that utilizes the intrinsic spin of electrons. As a reliable source of manganese, the diacetate compound is a valuable precursor in the synthesis of these magnetic materials. researchgate.netcambridgenetwork.co.uk
Dopant in Semiconductors, Phosphors, and Luminescent Materials
This compound serves as a source for the Mn²⁺ ion, a common dopant used to impart luminescent properties to various host materials. The introduction of Mn²⁺ ions into a material's crystal lattice can create luminescent centers, which are crucial for phosphors used in applications like white LEDs and advanced anti-counterfeiting technologies. nih.govchimicatechnoacta.ru
Recent research has highlighted its role in creating novel phosphors:
Trace doping of Mn²⁺ into a CaGa₄O₇ host results in a phosphor with dynamic, multicolor photoluminescence, where the Mn²⁺ ions help stabilize defects that enable this unique optical behavior. nih.govnih.gov
In CaSb₂O₆, doping with manganese ions leads to multimodal and dynamic luminescence properties that can be modulated for sophisticated anti-counterfeiting applications. rsc.org
Mn²⁺-doped SrZn₂S₂O crystals can convert energy from multiple sources (UV light, X-rays, mechanical stress) into intense orange light, demonstrating the versatility of manganese as a luminescent activator. frontiersin.org
Precursor for Thin Film Deposition Techniques (e.g., Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD))
This compound is a suitable precursor for various thin film deposition techniques, which are essential for manufacturing microelectronics and other advanced materials. sigmaaldrich.comcambridgenetwork.co.uk It is used as a starting material in sol-gel processes to create thin films and in Chemical Vapor Deposition (CVD) to prepare manganese oxide thin films. sigmaaldrich.com While other organometallic compounds are also explored for Atomic Layer Deposition (ALD) and CVD of manganese-based films, manganese(II) acetate tetrahydrate is explicitly identified as a common precursor for fabricating cathode materials and other functional films via these methods. chemrxiv.org
Ceramic Pigment and Glaze Formulations
In the field of ceramics, this compound is used as a precursor for manganese-based colorants. ceramic-glazes.com When used in glazes and fired, it decomposes to manganese oxides, which can produce a range of colors, including pink, red, and brown. ceramic-glazes.comdigitalfire.com It is also utilized for color enhancement in ceramic bodies. samaterials.com Manganese dioxide, the decomposition product, is a key ingredient for creating decorative speckling in clays, producing dark gray to black bodies, and formulating metallic effects in glazes. digitalfire.com It is a component in traditional Rockingham brown glazes, which typically contain iron oxide and manganese in a transparent lead-free base. digitalfire.com
Role in Agricultural Chemistry and Plant Physiological Processes
Manganese is an essential micronutrient for the growth and development of plants, and this compound can be used in fertilizers to supply this element. frontiersin.orgomexcanada.com The Mn²⁺ cation is the form of manganese that is taken up by plant roots. omexcanada.com
Manganese plays a critical role in several key physiological processes within plants:
Photosynthesis: It is an indispensable cofactor for the oxygen-evolving complex (OEC) within Photosystem II (PSII). frontiersin.org This complex catalyzes the water-splitting reaction, a fundamental step of photosynthesis that releases electrons and oxygen. frontiersin.orgomexcanada.com
Enzyme Activation: Manganese acts as a cofactor for a wide variety of essential enzymes. frontiersin.orgnih.gov For example, it is required for manganese superoxide (B77818) dismutase (MnSOD), an enzyme that protects cells from oxidative damage by scavenging reactive oxygen species (ROS) in mitochondria and peroxisomes. frontiersin.org
Metabolism: It is involved in nitrogen and carbohydrate metabolism and the production of chlorophyll (B73375). omexcanada.com
Due to its vital role, a deficiency in manganese can severely restrict crop growth and yield. omexcanada.com The application of manganese-containing compounds like this compound helps ensure that plants have an adequate supply of this crucial nutrient for healthy development. ceramic-glazes.com
| Physiological Process | Specific Role of Manganese (Mn²⁺) | Importance to Plant | Reference |
|---|---|---|---|
| Photosynthesis | Essential cofactor for the Oxygen-Evolving Complex (OEC) in Photosystem II. | Enables the critical water-splitting reaction. frontiersin.orgomexcanada.com | frontiersin.org, omexcanada.com |
| Reactive Oxygen Species (ROS) Scavenging | Cofactor for Manganese Superoxide Dismutase (MnSOD). | Protects cellular components from oxidative stress. frontiersin.org | frontiersin.org |
| General Metabolism | Cofactor for various enzymes. | Involved in nitrogen metabolism, chlorophyll production, and hormone signaling. frontiersin.orgomexcanada.com | frontiersin.org, omexcanada.com |
Manganese Uptake, Translocation, and Distribution in Plant Systems
Manganese (Mn) is an essential micronutrient that plays a crucial role in various physiological and metabolic processes in plants. mdpi.comnih.gov The uptake of manganese from the soil, its subsequent movement throughout the plant (translocation), and its allocation to different tissues are tightly regulated processes. nih.gov While research often focuses on common inorganic forms of manganese, understanding the dynamics of manganese supplied as this compound is critical for its potential applications in agriculture and phytoremediation.
Plants primarily absorb manganese in its divalent form (Mn²⁺) through their roots. stbiologicals.com The uptake and translocation of Mn are mediated by a variety of transport proteins. nih.gov Once inside the root, manganese is translocated to the shoots and distributed to various tissues to meet the plant's metabolic needs. mdpi.com Studies have shown that most of the manganese taken up by the roots is transported to the aerial parts of the plant. mdpi.com
The distribution of manganese within the plant is not uniform. It can be sequestered in different cellular compartments, such as vacuoles and the Golgi apparatus, to maintain homeostasis and prevent toxicity. mdpi.comnih.gov The specific distribution can vary between plant species, with manganese often complexed with organic acids like malate (B86768) or citrate (B86180) in the leaves. frontiersin.org
The application of chelating agents can influence the uptake and translocation of heavy metals. For instance, citric acid has been shown to enhance the phytoextraction of manganese in Juncus effusus L., although it resulted in more deposition in the roots compared to the aerial parts. researchgate.net In contrast, EDTA significantly enhanced the translocation of manganese to the shoots. researchgate.net Another chelating agent, tetrasodium (B8768297) glutamate (B1630785) diacetate (GLDA), has been used in combination with plants like Tagetes patula L. to improve the accumulation of cadmium, suggesting that similar strategies could be explored for manganese. nih.govfrontiersin.org
Interactive Table: Effect of Chelating Agents on Manganese Uptake and Translocation
| Chelating Agent | Plant Species | Effect on Mn Uptake | Effect on Mn Translocation | Reference |
| Citric Acid | Juncus effusus L. | Increased accumulation, more deposition in roots | - | researchgate.net |
| EDTA | Juncus effusus L. | Increased accumulation | Markedly enhanced translocation to shoots | researchgate.net |
| GLDA | Tagetes patula L. | Improved accumulation of cadmium (by inference for Mn) | - | nih.govfrontiersin.org |
This table summarizes research findings on how different chelating agents affect the uptake and movement of manganese within plants.
Influence on Photosynthetic Efficiency and Enzyme Activity in Plants
Manganese is indispensable for photosynthesis, most notably as a core component of the oxygen-evolving complex (OEC) in Photosystem II (PSII). nih.govfrontiersin.orgnih.gov The OEC, which contains a cluster of four manganese atoms (Mn₄CaO₅), catalyzes the water-splitting reaction that releases electrons, protons, and molecular oxygen. frontiersin.orgnih.gov Consequently, manganese availability directly impacts photosynthetic efficiency.
A deficiency in manganese can lead to a decrease in the number of functional PSII complexes, destabilizing their structure and reducing the net photosynthetic rate. frontiersin.org This impairment of photosynthesis is a primary reason for the reduced plant growth and lower biomass observed under manganese-deficient conditions. cropnutrition.com Symptoms of manganese deficiency often include interveinal chlorosis (yellowing between the leaf veins), which is a direct result of impaired chlorophyll synthesis and degradation of the thylakoid structure within the chloroplasts. frontiersin.orgchsagronomy.com
Conversely, excessive manganese can also be toxic to plants, negatively affecting photosynthesis. nih.govscite.ai High concentrations of manganese can inhibit chlorophyll biosynthesis, interfere with the uptake of other essential nutrients like magnesium and iron, and damage the photosynthetic apparatus. frontiersin.orgscite.ai Studies on Marchantia polymorpha have shown that both manganese deficiency and excess can alter the organization of the thylakoid membrane and the ratio of Photosystem I (PSI) to PSII. nih.gov
Beyond photosynthesis, manganese functions as a cofactor or activator for a wide range of enzymes involved in various metabolic pathways. nih.gov It is estimated that over 35 enzymes are activated by manganese, including those involved in the biosynthesis of lignin (B12514952), which provides structural support and defense against pathogens. cropnutrition.com Manganese-dependent enzymes like manganese superoxide dismutase (Mn-SOD) and oxalate (B1200264) oxidase play critical roles in detoxifying reactive oxygen species (ROS) and protecting the plant from oxidative stress. nih.gov The activity of other enzymes, such as acid phosphatases, can also be influenced by manganese concentrations, though the effects can vary between plant species. tandfonline.comtandfonline.com For example, in soybean seeds, the application of manganese has been shown to influence the expression of enzymes like esterase, superoxide dismutase, and peroxidase. researchgate.net
Interactive Table: Impact of Manganese Status on Photosynthesis and Enzyme Activity
| Manganese Status | Effect on Photosynthesis | Effect on Enzyme Activity | Reference |
| Deficiency | Reduced photosynthetic rate, impaired PSII function, chlorosis | - | frontiersin.orgcropnutrition.com |
| Excess | Inhibition of chlorophyll synthesis, damage to photosynthetic apparatus | Can be toxic, disrupting enzyme function | nih.govscite.ai |
| Adequate | Essential for oxygen-evolving complex in PSII, optimal photosynthetic efficiency | Activates over 35 enzymes, including Mn-SOD and those for lignin synthesis | frontiersin.orgcropnutrition.com |
This table outlines the effects of different levels of manganese on key plant processes.
Soil Amendment Strategies and Nutrient Cycling Interactions
The availability of manganese in soil is a critical factor for plant growth and is heavily influenced by soil properties such as pH and organic matter content. stbiologicals.comwur.nl this compound, as a potential soil amendment, would interact with these factors to influence manganese availability and the cycling of other nutrients.
Soil pH is a primary determinant of manganese solubility. stbiologicals.com In acidic soils, manganese is more available, sometimes to the point of toxicity. nih.gov Conversely, in alkaline soils (high pH), manganese solubility decreases, often leading to deficiency. stbiologicals.comwur.nl The application of manganese compounds must consider the existing soil pH. For instance, while liming (adding calcium carbonate) to raise pH can induce manganese deficiency, applying acidifying fertilizers like ammonium (B1175870) sulfate (B86663) can increase its availability. wur.nl
Manganese interacts with the cycling of other essential nutrients. It can compete with other cations like iron, calcium, and magnesium for uptake by plant roots. stbiologicals.comfrontiersin.org High levels of manganese can inhibit the uptake of iron, leading to iron deficiency, and vice versa. stbiologicals.com Therefore, soil amendment strategies must aim for a balanced nutrient profile.
The use of organic amendments and chelating agents can modify manganese availability. Organic matter can bind manganese, affecting its solubility and uptake by plants. stbiologicals.com Specific chelating agents, as mentioned previously, can enhance the uptake of metals from the soil. researchgate.net These strategies can be particularly useful in phytoremediation efforts to extract excess manganese or other heavy metals from contaminated soils. nih.govfrontiersin.orgresearchgate.net
Furthermore, soil microorganisms play a significant role in nutrient cycling, including that of manganese. researchgate.net They are involved in the oxidation and reduction of manganese, which alters its availability to plants. wur.nl Soil amendment strategies can, therefore, also impact the microbial communities that are crucial for a healthy soil ecosystem and nutrient turnover. researchgate.net
Impact on Plant Stress Tolerance and Phytoremediation Potential
Manganese plays a significant role in a plant's ability to withstand both biotic (pathogen-related) and abiotic (environmental) stresses. cropnutrition.com Adequate manganese nutrition enhances a plant's structural resistance to pathogens by contributing to the synthesis of lignin and phenols, which strengthen cell walls and act as defense compounds. cropnutrition.comchsagronomy.com
In terms of abiotic stress, manganese is involved in mitigating the negative effects of drought, salinity, and temperature extremes. researchgate.net It is a key component of the antioxidant defense system, particularly as a cofactor for the enzyme manganese superoxide dismutase (Mn-SOD), which detoxifies harmful reactive oxygen species (ROS) generated under stress conditions. nih.govresearchgate.net By helping to manage oxidative stress, manganese contributes to maintaining cellular integrity and function. researchgate.net
The ability of certain plants to take up and accumulate large amounts of heavy metals, a process known as phytoextraction, is a key aspect of phytoremediation. researchgate.net Manganese, while an essential nutrient, can be a contaminant at high concentrations. Plants that can tolerate and accumulate high levels of manganese are valuable for cleaning up polluted sites. researchgate.net The use of chelating agents like EDTA and citric acid can enhance the phytoextraction potential of plants by increasing the uptake and translocation of manganese from the soil to the harvestable parts of the plant. researchgate.net This approach, known as chelate-assisted phytoextraction, offers a promising strategy for remediating manganese-contaminated soils. researchgate.net
Research has shown that some plant species have a natural tolerance to high manganese levels. researchgate.net Understanding the mechanisms of this tolerance, which involve regulating uptake, translocation, and sequestration of manganese within the plant, is crucial for selecting and developing effective phytoremediation species. mdpi.comnih.gov
Interactive Table: Research on Manganese and Plant Stress/Phytoremediation
| Study Focus | Plant/System | Key Findings | Reference |
| Chelate-assisted Phytoextraction | Juncus effusus L. | Citric acid and EDTA enhanced Mn uptake; EDTA significantly increased translocation. | researchgate.net |
| Chelate-assisted Phytoremediation | Tagetes patula L. with GLDA | Improved biomass and accumulation of cadmium, suggesting potential for other metals. | nih.govfrontiersin.org |
| Abiotic Stress Tolerance | General | Manganese contributes to tolerance of drought, salinity, and temperature stress through antioxidant defense. | researchgate.net |
| Biotic Stress Tolerance | General | Adequate manganese strengthens cell walls and defense compounds, increasing resistance to pathogens. | cropnutrition.comchsagronomy.com |
This table highlights key research findings related to the role of manganese in plant stress tolerance and phytoremediation.
Environmental Remediation and Analytical Reagents
Beyond its role in plant science, manganese compounds, derived from or related to this compound, have significant applications in environmental remediation, particularly in water treatment.
Adsorption and Sequestration of Heavy Metal Ions and Organic Pollutants from Aqueous Systems
Manganese oxides, which can be formed from Mn(II) precursors, are highly effective adsorbents for a variety of pollutants. nih.govrsc.org Their unique properties, including a large surface area, numerous active adsorption sites, and a low point of zero charge, make them excellent materials for removing heavy metal ions like lead (Pb) and cadmium (Cd) from contaminated water. nih.govrsc.org
The adsorption process involves the binding of heavy metal ions to the surface of the manganese oxide particles. mdpi.com Different forms of manganese oxides exhibit varying capacities for metal adsorption. nih.gov These materials can also be incorporated into composite materials to enhance their adsorption properties and environmental sustainability. nih.gov For example, biochar combined with δ-MnO₂ has been shown to be effective in immobilizing heavy metals in soil. mdpi.com
The sorption of Mn(II) itself onto natural sediments is a complex process influenced by factors such as pH, temperature, and the presence of other ions. mdpi.com Understanding these dynamics is crucial for managing manganese levels in natural water bodies and for developing effective remediation strategies.
Oxidative Degradation of Organic Contaminants in Water Treatment Processes
High-valent manganese species, such as permanganate (B83412) (Mn(VII)), are powerful oxidants used in water treatment to degrade a wide range of emerging organic contaminants. magtech.com.cnnih.gov While this compound itself is not a strong oxidant, it is a precursor to various manganese oxides and higher-valent species that are.
The oxidation process involves the chemical breakdown of organic pollutants into less harmful substances. magtech.com.cn Manganese oxides can catalyze the degradation of organic pollutants, and their effectiveness can be significantly enhanced under specific conditions. nih.gov For instance, nanoscale Mn₃O₄ particles have been shown to dramatically accelerate the degradation of pollutants when spatially confined. nih.gov
Manganese oxides can also activate other oxidants like peroxymonosulfate (B1194676) (PMS) to generate highly reactive species that efficiently degrade organic compounds. researchgate.net The reaction kinetics and pathways are complex, often involving intermediate manganese species like Mn(III) which can also contribute to the oxidation of pollutants. nih.gov The efficiency of these processes is influenced by factors such as pH and the presence of other substances in the water. nih.govresearchgate.net This makes manganese-based oxidative processes a versatile and promising technology for water purification. nih.gov
Reference Standard and Reagent in Environmental Analytical Chemistry
This compound, also known as manganous acetate, serves as a crucial, high-purity compound in environmental analytical chemistry. Its utility stems from its well-defined stoichiometry and stability, which make it a reliable source of manganese(II) ions for various analytical applications. It is used both as a reagent in specific chemical tests and as a primary material for creating reference standards.
In analytical laboratories, standard solutions are essential for the calibration of instruments and the validation of analytical methods to ensure accurate quantification of substances in environmental samples. Manganese standard solutions, often traceable to a National Institute of Standards and Technology (NIST) Standard Reference Material, are used for accuracy checks in manganese determinations in matrices such as water. avantorsciences.comepa.gov While commercial standards are typically sold as solutions of manganese in dilute acid, this compound is an excellent precursor for the in-lab preparation of these standards due to its solubility in water and alcohol. echemi.comamericanelements.com
The compound acts as a versatile laboratory reagent in environmental science for several purposes. It can be used in the synthesis of other manganese compounds or materials required for analytical procedures. Furthermore, its ability to participate in complexation reactions makes it valuable for the detection of certain organic compounds or other metal ions in environmental samples.
Table 1: Examples of Manganese Standard Solutions for Environmental Analysis
This table provides examples of commercially available manganese standard solutions used for quality control and instrument calibration in environmental testing.
| Product Description | Concentration (as Mn) | Matrix/Solvent | Application | Reference |
| Manganese Standard Solution (NIST Traceable) | 1000 mg/L | Dilute Nitric Acid | Accuracy checks in manganese determinations | avantorsciences.com |
| Manganese Standard Solution PourRite Ampoules (NIST) | 10 mg/L | Water | Low-level environmental water analysis | avantorsciences.com |
| Manganese Standard Solution PourRite Ampoules (NIST) | 25 mg/L | Water | Environmental water quality monitoring | avantorsciences.com |
| Manganese(II) acetate tetrahydrate, 99+% | ≥22.0% (as Mn) | Solid | Preparation of custom standards and reagents | thermofisher.comfishersci.nl |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
Emerging Applications in Sensing and Biosensing (excluding human/medical applications)
Beyond its traditional roles, this compound is finding new life in the development of sophisticated sensing technologies. Its properties as a stable manganese precursor are being leveraged to create novel materials for detecting environmental pollutants and for probing biological systems at a molecular level.
A significant emerging application of this compound is in the fabrication of nanomaterials for chemical sensors. Specifically, it is used as a precursor to synthesize manganese oxide (MnO) nanoparticles, which have shown considerable promise in gas sensing applications.
In a typical synthesis, this compound is decomposed through methods like solvent-free thermal decomposition to produce manganese oxide nanoparticles with a high surface area. These nanoparticles can then be integrated into a sensor device. The high surface-to-volume ratio of the nanoparticles is critical for their function, as it provides numerous active sites for gas molecules to adsorb. The operating principle of these sensors is based on the change in electrical resistance of the manganese oxide material upon exposure to a target gas. This change is measurable and can be correlated to the concentration of the analyte in the environment. The use of this compound is advantageous because it is a reliable and cost-effective starting material for producing these high-purity oxide nanostructures. americanelements.com
Table 2: Research Findings on MnO Nanoparticles from this compound for Sensing
| Precursor Compound | Synthesis Method | Resulting Material | Target Analyte | Sensing Application | Reference |
| This compound | Solvent-free method | Manganese oxide (MnO) nanoparticles | Various gases | Environmental gas sensing |
This is an interactive table. You can sort and filter the data by clicking on the column headers.
In the field of biosensing, this compound is being explored as a key ingredient to enhance the functionality of probes for biological systems. One notable area of research is its use in creating advanced nanozymes—nanomaterials that mimic the catalytic activity of natural enzymes.
A recent study demonstrated that the introduction of this compound during the synthesis of nitrogen-doped carbon dots (N-CDs) significantly boosts their intrinsic peroxidase-like activity. mdpi.com Peroxidases are enzymes that catalyze oxidation reactions using hydrogen peroxide and are widely used in diagnostic assays. The resulting manganese-induced N-CDs (Mn:N-CDs) were not doped with manganese ions; rather, the presence of this compound during the reaction appeared to alter the chemical bonding and generate more functional groups on the surface of the carbon dots. mdpi.com
This enhanced enzymatic activity allows the Mn:N-CDs to be used as highly effective colorimetric sensor probes. For example, they can rapidly catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide, leading to a distinct color change. This system was successfully applied to create a simple colorimetric assay for the detection of γ-aminobutyric acid (GABA), an important neurotransmitter. mdpi.com This application highlights a sophisticated use of this compound not as a direct probe, but as a critical modulator in the synthesis of a highly sensitive biosensor for non-clinical research.
Table 3: Enhanced Peroxidase-Like Activity of Mn-Induced Carbon Dots
| Nanozyme Probe | Precursor Additive | Key Finding | Application | Target Molecule | Reference |
| Nitrogen-doped Carbon Dots (N-CDs) | This compound | Addition of Mn(acetate)₂ significantly improved the peroxidase-like properties of the N-CDs. | Colorimetric sensor probe | γ-aminobutyric acid (GABA) | mdpi.com |
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Advanced Analytical Methodologies for the Determination of Manganese 2+ Diacetate and Its Derivatives
Spectroscopic Quantification Techniques
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a well-established and widely used technique for determining the concentration of specific metal elements in a sample. nih.govcdc.gov In AAS, a solution containing the analyte, such as manganese(2+) diacetate, is aspirated into a flame or a graphite (B72142) furnace, where it is atomized. nih.govcdc.gov A light source, typically a hollow-cathode lamp containing manganese, emits a specific wavelength of light that is absorbed by the ground-state manganese atoms in the atomized sample. nih.govnemi.gov The amount of light absorbed is directly proportional to the concentration of the manganese in the sample.
For manganese analysis, the characteristic wavelength of 279.5 nm is commonly used. nih.govcdc.gov The method is highly specific and sensitive, capable of detecting manganese concentrations at the microgram per liter (µg/L) level. nemi.gov For instance, direct aspiration into an air-acetylene flame can be used for samples containing at least 10 µg/L of manganese. nemi.gov For even lower concentrations, Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) offers enhanced sensitivity, with detection limits in the range of 0.2 to 12 µg/L for a 20-µL sample. nemi.gov
Key Parameters for AAS Analysis of Manganese:
| Parameter | Flame AAS | Graphite Furnace AAS (GFAAS) |
|---|---|---|
| Wavelength | 279.5 nm cdc.gov | 279.5 nm |
| Detection Limit | ~10 µg/L nemi.gov | 0.2 µg/L nemi.gov |
| Interferences | High concentrations of silica (B1680970) (>100 mg/L) and magnesium (>100 mg/L) can interfere. nemi.gov | Low in samples with low ionic strength. nemi.gov |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for the determination of trace to major concentrations of elements in a sample. technologynetworks.com In this method, a liquid sample, such as a solution of this compound, is introduced into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat excites the manganese atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of manganese in the sample.
ICP-OES is known for its multi-element capability, wide linear dynamic range, and relative freedom from chemical interferences. nih.gov For manganese analysis, several emission lines can be used, with the choice depending on the sample matrix and potential spectral interferences. A commonly used and sensitive emission line for manganese is 257.610 nm. Due to the similarity in the chemical and physical properties of manganese and iron, and the proximity of their emission lines, care must be taken to avoid spectral overlap, especially when analyzing samples with high iron content. inorganicventures.com
This method is applicable for determining manganese content in various matrices, including automotive fuels, where it can detect manganese concentrations from about 2 mg/L to 8 mg/L. intertekinform.comiteh.ai
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. nih.gov Similar to ICP-OES, the sample is introduced into an argon plasma, which ionizes the manganese atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
The major isotope of manganese is 55Mn, which is typically monitored for quantification. inorganicventures.com ICP-MS is less susceptible to spectral interferences than ICP-OES, but polyatomic interferences can occur. For example, 40Ar14N+ and 39K16O+ can interfere with the detection of 55Mn+. Modern ICP-MS instruments often employ collision/reaction cells to mitigate these interferences. geotraces.org For instance, a collision/reaction cell pressurized with O2 gas has been used for the analysis of manganese to remove common interferences. geotraces.org The technique has demonstrated extremely low detection limits, often less than 0.050 nmol/L. geotraces.org
Comparison of Spectroscopic Techniques for Manganese Determination:
| Feature | AAS | ICP-OES | ICP-MS |
|---|---|---|---|
| Principle | Atomic Absorption | Atomic Emission | Mass Spectrometry |
| Sensitivity | Good (ppb) | Very Good (ppb) | Excellent (ppt) |
| Multi-element Capability | Limited | High | High |
| Cost | Lower | Moderate | High |
| Throughput | Lower | High | High |
UV-Vis Spectrophotometric Methods for Manganese Complexation
UV-Visible (UV-Vis) spectrophotometry offers a simpler and more accessible alternative for the determination of manganese, often through the formation of colored complexes. This method relies on the reaction of manganese(II) ions with a specific chromogenic reagent to form a complex that absorbs light in the UV-Vis region. The absorbance of the solution is then measured at the wavelength of maximum absorption (λmax), which is proportional to the concentration of the manganese complex.
Several reagents have been developed for the spectrophotometric determination of manganese. For example, 2-(2-hydroxynaphthylazo)-pyridine (HL) reacts with Mn(II) to form a colored complex. ekb.eg Another method involves the use of morpholine (B109124) dithiocarbamate (B8719985) (MDTC) as a chelating agent, which reacts with Mn(II) at a pH of 8.0 to form a brown-colored complex with a λmax at 510 nm. ijert.org The use of 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) in a micellar medium of Tween 80 has also been reported for the spectrophotometric determination of manganese(II). jcsp.org.pk
The sensitivity of these methods can be enhanced through preconcentration techniques like cloud point extraction (CPE). atlantis-press.com For instance, a CPE method using PAN as the complexing agent and Triton X-114 as the surfactant has been developed for the determination of trace amounts of manganese, with a linear range of 15-500 ng·mL−1 and a detection limit of 5 ng·mL−1. atlantis-press.com
Examples of Chromogenic Reagents for Manganese(II) Determination:
| Reagent | pH | λmax | Remarks |
|---|---|---|---|
| Pyridine 2, 6 dicarboxylic acid | 1.5 - 2.5 idc-online.com | 500 nm idc-online.com | Forms a 1:1 pink-colored complex. idc-online.com |
| 1-(2-pyridylazo)-2-naphthol (PAN) | 9.5 jcsp.org.pk | 553 nm atlantis-press.com | Can be used with cloud point extraction for preconcentration. atlantis-press.com |
Electrochemical Methods for Speciation and Concentration
Electrochemical methods are powerful tools for the determination of manganese, offering high sensitivity, selectivity, and the ability to provide information about the speciation (the different chemical forms) of the element. These techniques are based on measuring the electrical properties of a solution containing the analyte.
Voltammetry (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry)
Voltammetry encompasses a group of electroanalytical techniques where information about an analyte is obtained by measuring the current as a function of an applied potential. Various voltammetric techniques are employed for manganese determination, each with its specific advantages.
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of species in solution. In the context of this compound, CV can be used to investigate the oxidation-reduction mechanisms of the Mn(II) ion. For example, studies have shown that in an acetate (B1210297) buffer, Mn(II) can undergo oxidation. researchgate.netresearchgate.net The electrochemical behavior of a manganese(II) complex with thiophenyl-2-carboxylic acid and triethanolamine (B1662121) has been investigated using cyclic voltammetry at a carbon paste electrode in an acetate buffer of pH 4.6. researchgate.netnih.govnih.gov
Differential Pulse Voltammetry (DPV) is a highly sensitive voltammetric technique that is well-suited for trace analysis. It involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before each pulse and at the end of each pulse, and the difference is plotted against the potential. This method effectively discriminates against the background charging current, resulting in improved signal-to-noise ratios and lower detection limits. DPV has been successfully used for the determination of manganese in various samples, with detection limits in the nanomolar range. nih.gov For instance, a method for determining manganese in water samples by anodic stripping voltammetry with a differential pulse measuring mode has a limit of determination of 2 µg/L. metrohm.com
Square Wave Voltammetry (SWV) is another sensitive pulse voltammetric technique that offers rapid analysis times. It employs a square-wave potential waveform superimposed on a potential staircase. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the potential. SWV is particularly effective for the determination of manganese due to its high sensitivity and speed. scielo.brresearchgate.net It has been used to determine free and total manganese in tea infusions, with a limit of detection of 0.06 µg L−1. scielo.br The technique has also been applied for the determination of Mn(II) as a complex with 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (5-Br-PADAP) using a modified carbon paste electrode. scirp.org
Comparison of Voltammetric Techniques for Manganese Determination:
| Technique | Principle | Key Advantages | Typical Application |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Potential is swept linearly in both forward and reverse directions. | Provides information on redox mechanisms. researchgate.netresearchgate.net | Studying the electrochemical behavior of Mn(II) complexes. researchgate.netnih.gov |
| Differential Pulse Voltammetry (DPV) | Linear potential sweep with superimposed pulses. | High sensitivity, good resolution. nih.gov | Trace determination of Mn in environmental and biological samples. metrohm.com |
| Square Wave Voltammetry (SWV) | Square-wave potential waveform on a staircase potential. | High speed, high sensitivity. scielo.brresearchgate.net | Rapid analysis of Mn in various matrices, including food and industrial samples. scielo.brresearchgate.net |
Potentiometry with Ion-Selective Electrodes
Potentiometry, utilizing ion-selective electrodes (ISEs), offers a straightforward and cost-effective method for the determination of manganese(II) ions. These sensors operate on the principle of measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity of the Mn(2+) ions in the sample.
The core of a manganese(II) ISE is a membrane that selectively interacts with Mn(2+) ions. Various materials have been investigated for this purpose, including ionophores incorporated into a polymeric matrix, typically polyvinyl chloride (PVC). For instance, a PVC membrane electrode based on 2,2′-bis(salicylideneamino)azobenzene as an ionophore has demonstrated a Nernstian response to Mn(II) ions over a wide concentration range, from 1.1 × 10⁻⁷ to 0.8 × 10⁻¹ mol L⁻¹, with a slope of 30.5 ± 0.5 mV per decade. researchgate.net This particular electrode exhibited a low detection limit of 5.5 × 10⁻⁸ mol L⁻¹ and maintained its performance for at least 45 days without significant potential drift. researchgate.net
Another example is an ISE utilizing N,N'-bis(2'-pyridinecarboxamide)-1,2-ethane (bpenH₂) as a neutral carrier within a PVC membrane. koreascience.kr This electrode showed a Nernstian response with a slope of 29.3 ± 0.5 mV per decade in the concentration range of 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M. koreascience.kr It features a rapid response time of less than 15 seconds and can be operated within a pH range of 4.0 to 9.0. koreascience.kr The selectivity of these electrodes is a critical performance characteristic, and studies have shown good discrimination of Mn(2+) from other cations. researchgate.netkoreascience.kr
The practical application of manganese(II) ISEs includes the direct potentiometric determination of manganese in various samples, such as tap and river water, as well as in pharmaceutical preparations. researchgate.net They can also serve as indicator electrodes in potentiometric titrations of Mn(II) with chelating agents like EDTA. researchgate.net
Table 1: Performance Characteristics of Selected Manganese(II) Ion-Selective Electrodes
| Ionophore/Carrier | Concentration Range (mol L⁻¹) | Slope (mV/decade) | Detection Limit (mol L⁻¹) | pH Range | Reference |
|---|---|---|---|---|---|
| 2,2′-bis(salicylideneamino)azobenzene | 1.1 × 10⁻⁷ - 0.8 × 10⁻¹ | 30.5 ± 0.5 | 5.5 × 10⁻⁸ | 3.0 - 6.5 | researchgate.net |
| N,N'-bis(2'-pyridinecarboxamide)-1,2-ethane | 1.0 × 10⁻⁵ - 1.0 × 10⁻¹ | 29.3 ± 0.5 | 8.0 × 10⁻⁶ | 4.0 - 9.0 | koreascience.kriau.ir |
| 2,2'-[1,2-ethanediylbis(nitrilomethylidyne)]-bis-hydroquinone | 5.0 × 10⁻⁶ - 1.0 × 10⁻¹ | 30.0 | - | 3.0 - 6.5 | researchgate.net |
Chromatographic Separations Coupled with Detection
Chromatographic techniques are powerful tools for the separation and quantification of manganese species, offering high sensitivity and the ability to perform speciation analysis.
Ion Chromatography (IC)
Ion chromatography is a versatile technique for the determination of ionic species, including manganese(II). In a typical IC setup for cation analysis, a cation exchange column is used to separate the target ions. For the determination of Mn(II), along with other metals like Fe(II) and Fe(III), a high-performance polymer-coated silica-based cation exchange column can be employed. acs.orgresearchgate.net
Following separation on the column, the eluted metals often undergo a post-column reaction to form colored complexes, which can then be detected by a UV-Vis spectrophotometer. A common reagent for this purpose is 4-(2-pyridylazo)resorcinol (B72590) (PAR). acs.orgresearchgate.netnih.gov The absorbance of the resulting colored complexes is measured at a specific wavelength, for instance, 520 nm. acs.orgresearchgate.net This method has achieved very low detection limits, on the order of femtomoles (fmol) for Mn(II). acs.orgresearchgate.net
The retention times of the metal ions are influenced by the composition and pH of the eluent. For example, using a tartrate buffer as the eluent, the retention times of Fe(II) and Mn(II) can be adjusted by changing the pH; lower pH values lead to longer retention times. acs.org This allows for the optimization of the separation of different metal ions present in a sample. IC has been successfully applied to determine manganese in various environmental samples, including those extracted with hydrochloric acid, and in food and beverage samples like wine. acs.orgmetrohm.com
High-Performance Liquid Chromatography (HPLC) for Speciation
High-performance liquid chromatography is instrumental in the speciation of manganese, which is the determination of the different chemical forms of the element in a sample. This is particularly important for assessing the environmental fate and toxicity of manganese compounds.
HPLC can be coupled with various detectors for manganese-specific detection. A powerful combination is HPLC coupled with diode laser atomic absorption spectrometry (DLAAS) or inductively coupled plasma mass spectrometry (ICP-MS). acs.orgnih.govresearchgate.net These hyphenated techniques allow for the separation of different manganese species, such as inorganic manganese and organomanganese compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) and its derivative, cyclopentadienyl (B1206354) manganese tricarbonyl (CMT). acs.orgnih.gov
For instance, a method using HPLC-DLAAS has been developed for the speciation of MMT, CMT, and inorganic manganese in samples like gasoline, urine, and tap water. acs.orgnih.gov This method boasts low detection limits (in the ng/mL range), a wide linear dynamic range, and rapid analysis times. acs.orgnih.gov The separation is typically achieved on a C18 column using a mobile phase such as a methanol (B129727)/aqueous buffer mixture. acs.org
HPLC-ICP-MS is another highly sensitive technique used for manganese speciation. It has been employed to study the inter-conversion between Mn(II) and Mn(III) complexes in biological matrices like human blood plasma. researchgate.net The separation of different manganese complexes is achieved on the HPLC column, and the elemental manganese in the eluent is then detected by the ICP-MS. This allows for the quantification of individual manganese species, which is crucial for understanding their biochemical behavior. researchgate.net
Table 2: Comparison of HPLC-based Speciation Methods for Manganese
| Technique | Analytes | Detection Limit | Linear Dynamic Range | Application | Reference |
|---|---|---|---|---|---|
| HPLC-DLAAS | MMT, CMT, Inorganic Mn | 2 ng/mL (as Mn) | 3 orders of magnitude | Gasoline, urine, water | acs.orgnih.gov |
| HPLC-ICP-MS | Mn(II) and Mn(VII) | 1.4 µg·L⁻¹ for Mn(II), 4.8 µg·L⁻¹ for Mn(VII) | Not specified | Water samples | researchgate.net |
| HPLC-ICP-MS | Mn(II)-JED, Mn(III)-JED | Not specified | Not specified | Human blood plasma | researchgate.net |
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step to ensure accurate and reliable determination of manganese in complex environmental samples. The goal is to extract the analyte from the sample matrix and remove interfering substances.
Digestion and Extraction Protocols for Environmental Samples (Soil, Water)
Soil Samples: To determine the total manganese content in soil, a digestion step is necessary to bring the metal into a solution phase. Common digestion methods include the use of strong acids. nih.govitrcweb.org The aqua regia method, which involves a mixture of hydrochloric acid (HCl) and nitric acid (HNO₃), is a widely used technique. sohag-univ.edu.egfao.org This method has been shown to be efficient in extracting manganese and other microelements from soil. sohag-univ.edu.eg Another approach is tri-acid digestion, which also effectively extracts total microelements. sohag-univ.edu.eg Research comparing these two methods has indicated a strong correlation in the results obtained for manganese, suggesting that both are suitable for total content analysis. sohag-univ.edu.eg However, the aqua regia method is often preferred due to being faster, less harmful to the environment, and more cost-effective. sohag-univ.edu.eg For some applications, microwave-assisted acid digestion (using methods like EPA Method 3051A) provides a rapid and efficient means of preparing soil and sludge samples for analysis by techniques such as ICP-AES and ICP-MS. epa.gov
Water Samples: For water samples, the preparation can be simpler, but for trace analysis, a preconcentration step is often required. A common method for extracting manganese from water is through liquid-liquid extraction. This can involve the use of a complexing agent and an organic solvent. For example, a method for determining manganese in tap water involves evaporating the water sample to dryness, redissolving the residue in a buffer solution, adding reagents like 1,10-phenanthroline (B135089) and o-nitrobenzolazosalicylic acid, and then extracting the resulting complex into chloroform (B151607) for spectrophotometric analysis. hilarispublisher.comscirp.org
Preconcentration and Matrix Removal Techniques
Preconcentration techniques are employed to increase the concentration of manganese to a level that can be detected by the analytical instrument. These methods also serve to remove matrix components that could interfere with the analysis.
Cloud Point Extraction (CPE): CPE is a type of liquid-liquid extraction that has gained popularity for the preconcentration of metal ions. atlantis-press.comatlantis-press.comdss.go.th This technique is based on the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature known as the cloud point. The metal ions form complexes with a suitable chelating agent, and these complexes are then extracted into the surfactant-rich phase. atlantis-press.comatlantis-press.com For manganese determination, 1-(2-pyridylazo)-2-naphthol (PAN) or 1-(2-thiazolylazo)-2-naphthol (B1671614) (TAN) can be used as the chelating agent with Triton X-114 as the surfactant. atlantis-press.comatlantis-press.comnih.gov This method has been successfully applied to the determination of trace manganese in water and soil samples, offering good enrichment factors and low detection limits. atlantis-press.comnih.gov
Solid Phase Extraction (SPE): SPE is another widely used technique for preconcentration and matrix removal. It involves passing the sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Chelating resins, such as those containing iminodiacetate (B1231623) groups (e.g., Chelex-100) or dithiocarbamate groups, are effective for the preconcentration of manganese from water samples. dss.go.thmdpi.com
Coprecipitation: Coprecipitation is a method where the analyte is precipitated along with a carrier element. For instance, manganese can be coprecipitated with thulium hydroxide. The precipitate is then separated from the sample solution, dissolved in acid, and analyzed. This technique has been shown to be effective for the preconcentration of several heavy metals, including manganese, from environmental and food samples. bohrium.com
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of liquid-liquid extraction that uses a small amount of extraction solvent and a disperser solvent. researchgate.net When injected into the aqueous sample, a cloudy solution is formed, providing a large surface area for the extraction of the analyte. The analyte, complexed with a chelating agent like PAN, is extracted into the organic phase, which is then separated by centrifugation and analyzed. researchgate.net This method is rapid, simple, and requires minimal solvent. researchgate.net
Table 3: Overview of Sample Preparation and Preconcentration Techniques for Manganese
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Acid Digestion (Aqua Regia) | Dissolution of soil matrix with a mixture of HCl and HNO₃ to extract total metals. | Soil samples for total manganese analysis. | sohag-univ.edu.egfao.org |
| Cloud Point Extraction (CPE) | Extraction of metal complexes into a surfactant-rich phase above the cloud point temperature. | Water and soil samples for trace manganese analysis. | atlantis-press.comatlantis-press.comnih.gov |
| Solid Phase Extraction (SPE) | Retention of manganese on a solid sorbent followed by elution. | Water samples for preconcentration and matrix removal. | dss.go.thmdpi.com |
| Coprecipitation | Precipitation of manganese with a carrier element. | Environmental and food samples for preconcentration. | bohrium.com |
Computational and Theoretical Studies on Manganese 2+ Diacetate
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has become a important method for studying the electronic structure of transition metal complexes like manganese(2+) diacetate. nih.gov These calculations allow for the prediction of a wide range of molecular properties.
DFT calculations can simulate various types of spectra, aiding in the interpretation of experimental data.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound and its complexes. For instance, DFT has been used to simulate the IR and Raman spectra of a manganese(II) complex with picolinic acid, showing good agreement with experimental results. science.gov In studies of manganese(II) acetate (B1210297) compounds, the strong carboxylate modes observed in IR spectra, typically around 1388 and 1566 cm⁻¹, suggest a bridging connection between manganese ions (Mn–O–C(CH₃)–O–Mn). nih.gov DFT calculations help assign these and other vibrational modes, such as those related to the [EMIM]⁺ cation in hybrid ionic compounds, and can track shifts in these frequencies with temperature changes. nih.govacs.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic structure and absorption spectra of manganese complexes. science.gov This helps in understanding the electronic transitions that give rise to the observed colors and spectroscopic features.
Electron Paramagnetic Resonance (EPR) Parameters: EPR spectroscopy is a key technique for studying paramagnetic species like Mn(II) complexes. ufl.edu DFT is used to calculate EPR parameters such as the g-tensor and zero-field splitting (ZFS) parameters (D and E), which describe the magnetic anisotropy of the complex. researchgate.net For Mn(II), a high-spin d⁵ ion, the ZFS is particularly important. nih.govacs.org Studies have shown that DFT calculations can predict ZFS parameters, with the spin-spin interaction accounting for a significant portion (around 30%) of the axial parameter D. researchgate.net However, the accuracy of these predictions can be sensitive to the chosen computational method and the geometry of the complex. researchgate.net For polynuclear manganese acetate clusters, DFT has been used to calculate the parameters for spin Hamiltonians, which successfully describe the magnetic states and spin-flip excitations. mpg.de
A summary of computationally predicted spectroscopic data for Mn(II) complexes can be found in the table below.
| Property | Computational Method | Predicted Value/Finding | Reference |
|---|---|---|---|
| IR Frequencies (Carboxylate) | DFT (B3LYP) | Calculations support the assignment of strong bands around 1388 and 1566 cm⁻¹ to bridging acetate ligands. | nih.gov |
| Zero-Field Splitting (D) | DFT (various functionals) | Calculations overestimate experimental D values by ~60% but show a high correlation (R² ≈ 0.99). The spin-spin contribution is ~30% of D. | researchgate.net |
| g-tensor | DFT | The g-tensor is typically computed to be nearly isotropic with a value close to 2.00, consistent with experimental data for Mn(II) complexes. | researchgate.net |
| Spin-Flip Excitations (Mn12-acetate) | DFT-derived Hamiltonian | Predicted low-energy features at 1.2, 5.5, and 10.9 meV at 0 T. | mpg.de |
DFT calculations provide detailed information about the nature of chemical bonds within this compound. The manganese(II) ion has a high-spin d⁵ electronic configuration, which results in a lack of crystal field stabilization energy for any specific coordination geometry, leading to structural diversity. nih.govacs.org Most Mn(II) complexes, however, adopt a six-coordinate octahedral geometry. nih.govacs.org
In manganese(II) acetate complexes, the Mn-O bond distances typically fall within the range of 2.1 to 2.3 Å. nih.govmdpi.comiucr.org DFT calculations on solvated Mn(II) acetate species have shown that the most thermodynamically stable coordination environment in aqueous acetic acid is Mn(OAc)₂(HOAc)₂, featuring two bidentate acetate ligands. rsc.orgrsc.org The free energy change (ΔG) for the dissociation of acetate ligands from neutral Mn(II) acetate complexes is endergonic (calculated to be between 0.27–1.28 eV), indicating that the neutral complex is stable in solution. rsc.org
| Interaction/Property | Computational Method | Finding | Reference |
|---|---|---|---|
| Stable Coordination Environment | DFT | The Mn(OAc)₂(HOAc)₂ complex with two bidentate acetate ligands is the most thermodynamically stable form in aqueous acetic acid. | rsc.orgrsc.org |
| Ligand Dissociation Energy (ΔG) | DFT | 0.27–1.28 eV (endergonic), suggesting stability of the neutral complex. | rsc.org |
| Mn-O Bond Distances | DFT/X-ray Diffraction | Typically range from 2.1 Å to 2.3 Å in octahedral Mn(II) acetate complexes. | nih.govmdpi.comiucr.org |
The magnetic properties of manganese-containing compounds are a major focus of computational research. Manganese(II) is a high-spin d⁵ ion, meaning it has five unpaired electrons, resulting in a total spin S = 5/2. nih.govacs.org In polynuclear manganese acetate complexes, such as the well-studied single-molecule magnet Mn12-acetate, the individual manganese centers are magnetically coupled. mpg.deaps.org
Analysis of Bonding Characteristics and Ligand Interactions
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system's behavior.
First-principles MD simulations have been performed to understand the dynamic nature of the coordination environment of Mn(II) acetate under industrial conditions (e.g., in aqueous acetic acid at 473 K and 2.25 MPa). rsc.orgrsc.org These simulations show a dynamic exchange of ligands in the first coordination sphere. For Mn(II) in aqueous acetic acid, the most frequently observed species is Mn(OAc)₂(HOAc)₂. rsc.org The simulations indicate that water molecules can coordinate to the Mn(II) center, but their average number is low (0 to 1), with a short residence time in the inner sphere (calculated at 153.7 fs). rsc.org This suggests that it is energetically favorable for water to be in the outer-sphere where it can form stronger hydrogen bonds. rsc.org
General MD studies on metal-acetate interactions in aqueous solutions use methods like umbrella sampling to calculate the potential of mean force (PMF), which describes the free energy profile of the interaction. nih.gov These simulations are essential for refining the force fields used to model metal-ion interactions in biological and chemical systems. nih.gov
Classical molecular dynamics simulations have been applied to the solid state of manganese(II) diacetate tetrahydrate. researchgate.net These simulations were used to calculate the proton density distributions of the methyl groups in the acetate ligands at different temperatures. researchgate.net The results from the MD simulations showed qualitative agreement with experimental data from single-crystal neutron diffraction, confirming that at room temperature the methyl groups behave as quasi-free rotors, while their motion becomes much more localized at low temperatures (14 K). researchgate.net This work highlights the synergy between computational simulations and experimental techniques in understanding the dynamic processes within a crystal lattice. researchgate.net
Reaction Pathway Modeling for Catalytic Cycles and Chemical Transformations
Transition State Characterization and Activation Energy Determination
A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of their associated activation energies (Ea). This data determines the feasibility and rate of a chemical reaction. Density Functional Theory (DFT) is a prominent tool for these calculations.
For instance, in reactions involving manganese catalysts, DFT calculations have been employed to determine the energy barriers for key steps. In one study modeling a manganese system where an acetate ligand interacts with two manganese ions, the activation energy for the first bridge formation was calculated to be 0.24 eV for the +3 charged system and 0.32 eV for the +4 charged system. cnr.it Another study investigating the reaction between manganese(II) acetate and N-methylolurea determined the activation energy to be (23±2) kcal/mol using the Arrhenius equation based on experimental kinetic data. biomedres.us
Mechanistic studies of alcohol oxidation by manganese complexes have also utilized DFT to probe reaction energy barriers. rsc.org For the H-atom abstraction from the α-CH bonds of alcohol enantiomers by a high-valent manganese-oxo species, a key step in oxidation, the difference in energy barriers was found to be significant, explaining the observed enantioselectivity. rsc.org Similarly, a kinetic-catalytic method for determining manganese(II) levels, based on its catalytic effect on an oxidation reaction in an acetate medium, reported a calculated activation energy of 57.5 kJ/mol. researchgate.net
Table 1: Calculated Activation Energies in Manganese-Catalyzed Reactions
| Reaction System | Calculated Parameter | Value | Source |
| Mn system with acetate ligand | Activation Energy (Ea) | 0.24 eV (+3 charge) | cnr.it |
| Mn system with acetate ligand | Activation Energy (Ea) | 0.32 eV (+4 charge) | cnr.it |
| Mn(OAc)₂ + N-methylolurea | Activation Energy (Ea) | (23±2) kcal/mol | biomedres.us |
| Mn(II) catalyzed oxidation | Activation Energy (Ea) | 57.5 kJ/mol | researchgate.net |
Mechanistic Proposals for Homogeneous and Heterogeneous Reactions
Computational studies, often combined with experimental data, lead to detailed mechanistic proposals for reactions catalyzed by manganese(II) diacetate and related species. These proposals are vital for optimizing reaction conditions and designing more efficient catalysts.
Homogeneous Catalysis: In homogeneous systems, manganese(II) acetate is a versatile catalyst for various organic transformations.
Oxidation Reactions: First-principles investigations into the oxidation of p-xylene (B151628) in acetic acid have provided detailed models of the catalyst's coordination environment. rsc.org These studies suggest that the neutral Mn(II) complex is most stable as Mn(OAc)₂(HOAc)₂, and that oxidation to Mn(III) can facilitate ligand exchange in the coordination sphere. rsc.org The mechanism of oxidation often involves the formation of high-valent manganese-oxo species. rsc.orgnih.gov For alcohol oxidations, kinetic analyses point to the ligand's basicity playing a key role by increasing the electron density of the manganese center, which enhances its reactivity. researchgate.net
Radical Reactions: Manganese acetate is known to initiate radical reactions. For the dichlorination of alkenes, a proposed radical mechanism involves the functionalization of the alkene in two steps via an alkyl radical intermediate. unl.pt Similarly, manganese(III) acetate, often generated in situ from Mn(II) sources, initiates radical cyclizations through a single electron transfer mechanism. mdpi.com The reaction starts with the formation of a manganese(III)-enolate complex, which then generates a carbon radical that drives the cyclization. mdpi.com
C-H Bond Functionalization: The mechanisms underpinning manganese-catalyzed C-H bond functionalization are intricate. nih.govacs.org Studies combining spectroscopy and computation have revealed complex networks of catalyst activation, turnover, and deactivation pathways. nih.gov For instance, in the coupling of 2-phenylpyridine (B120327) and phenylacetylene, a seven-membered manganacycle has been identified as a key intermediate that acts as a branching point to different products. nih.gov
Heterogeneous Catalysis: In heterogeneous catalysis, manganese(II) diacetate can serve as a precursor for creating solid-state catalysts. For example, AI-driven research has been used to screen single-atom manganese catalysts supported on various metal oxides for the oxidative dehydrogenation of propane (B168953). anl.gov In these systems, the interaction between the single manganese atoms and the oxide support is crucial for catalytic performance and stability at high temperatures. anl.gov
Machine Learning and Artificial Intelligence Approaches in Materials Discovery and Prediction based on this compound Precursors
The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry and high-throughput experimentation is revolutionizing materials science. Manganese(II) diacetate, as a common and cost-effective chemical precursor, is frequently used in the synthesis of novel manganese-based materials, whose discovery and property prediction are increasingly guided by these advanced computational tools.
Predictive Modeling of Material Properties
ML models can predict the properties of materials based on their composition or structure, dramatically accelerating the screening of potential candidates for specific applications. researchgate.net This approach analyzes vast datasets to find correlations between material features and their performance. researchgate.net
A notable example is the development of an ML model to discover new manganese-based stable magnetic materials. researchgate.net Trained on data from the Materials Project database, the model predicts properties like magnetization and formation energy from the material's structure, narrowing down the vast pool of potential candidates for more intensive study using DFT. researchgate.net
| Predicted Performance Metric | Recommended Ternary Systems | Source |
| Current density at 0.8 VRHE | Mn–Ca–La, Mn–Ca–Y, Mn–Mg–Ca | rsc.org |
| Current density at 0.63 VRHE | Mn–Fe–X (X = Ni, La, Ca, Y), Mn–Ni–X (X = Ca, Mg, La, Y) | rsc.org |
Automated Reaction Discovery
AI and automation are being combined to create workflows for the rapid discovery of new reactions and catalysts. These systems can autonomously design experiments, interpret results, and plan subsequent iterations, significantly accelerating the research cycle. rsc.org
One framework combines ML algorithms with high-throughput experimental data to discover new materials. This approach uses a small initial dataset to train a model that predicts catalyst performance and guides the synthesis of the next generation of materials. acs.org This methodology led to the discovery of several novel catalyst compositions for ammonia (B1221849) decomposition. acs.org
Environmental Biogeochemistry and Fate of Manganese 2+ Diacetate
Manganese Cycling in Aquatic and Terrestrial Ecosystems
The environmental behavior of manganese is intricately linked to its biogeochemical cycle, which involves its movement and transformation through the lithosphere, hydrosphere, and atmosphere. wikipedia.org In both aquatic and terrestrial systems, the cycling of manganese is largely driven by redox (reduction-oxidation) reactions that are influenced by physical, chemical, and biological factors. wikipedia.orginchem.org
Speciation and Solubility in Natural Waters and Soils
Upon introduction into the environment, manganese(2+) diacetate will dissociate, releasing manganese(2+) ions (Mn(II)) and acetate (B1210297) ions. The subsequent fate of the Mn(II) ion is governed by the prevailing environmental conditions, particularly pH and redox potential (Eh). inchem.org
In natural waters, manganese primarily exists in two main oxidation states: the soluble Mn(II) form and the insoluble Mn(IV) form, which often occurs as manganese oxides. inchem.orgwho.int The transition between these forms is a key aspect of its environmental chemistry. inchem.org Generally, Mn(II) is the dominant and more stable form in anaerobic environments with lower pH and redox potential. mdpi.com As pH rises above 5.5 in non-dystrophic waters, the proportion of colloidal manganese oxyhydroxides increases. inchem.org The solubility of manganese is also influenced by the presence of other dissolved species, such as bicarbonate and sulfate (B86663), which can form soluble complexes like MnHCO₃⁺ and MnSO₄ (aq). tandfonline.comusgs.gov
In soils, manganese speciation is similarly controlled by pH and redox conditions. encyclopedia.pub Acidic soils (pH < 5.5) favor the more bioavailable Mn(II) form. encyclopedia.pubnih.gov An increase of one pH unit can lead to a 100-fold decrease in the concentration of Mn(II). encyclopedia.pubnih.gov The majority of manganese in soil is found within primary and secondary minerals, adsorbed to the surfaces of soil components and organic matter, or sequestered within organisms. encyclopedia.pub
Table 1: Factors Influencing Manganese Speciation and Solubility
| Factor | Influence on Manganese |
|---|---|
| pH | Lower pH favors soluble Mn(II); higher pH promotes the formation of insoluble Mn(III) and Mn(IV) oxides. mdpi.comencyclopedia.pub |
| Redox Potential (Eh) | Lower Eh (reducing conditions) favors soluble Mn(II); higher Eh (oxidizing conditions) favors insoluble Mn(III) and Mn(IV) oxides. inchem.orgmdpi.com |
| Dissolved Bicarbonate and Sulfate | Can form soluble complexes with Mn(II), increasing its solubility in water. tandfonline.comusgs.gov |
| Organic Matter | Can form complexes with Mn(II) and participate in redox reactions, influencing its mobility and availability. frontiersin.org |
Adsorption and Desorption Processes on Mineral Surfaces and Humic Substances
The mobility of manganese in soils and aquatic sediments is significantly influenced by adsorption and desorption processes on various surfaces. Manganese ions can bind to the surfaces of clay minerals, metal oxides, and organic matter, such as humic substances. researchgate.net
The adsorption of manganese is pH-dependent. researchgate.net On mineral surfaces like manganese oxides and boehmite (a form of aluminum oxide), the sorption of metal ions is influenced by the surface charge of the mineral, which in turn is affected by the pH of the surrounding solution. researchgate.net For instance, some minerals have a higher capacity to adsorb metal ions at higher pH values. researchgate.net
Humic substances, which are major components of soil organic matter, can readily bind to mineral surfaces, affecting their properties and their interaction with metal ions. researchgate.net The presence of humic acid can either increase or decrease the adsorption of metal ions onto mineral surfaces, depending on the specific metal and the properties of the mineral and humic acid. researchgate.netacs.org The interaction is complex, involving mechanisms such as electrostatic attraction, ligand exchange, and the formation of inner-sphere and outer-sphere complexes. researchgate.net For example, at low pH, inner-sphere complexation between humic acid and mineral surfaces is more significant. researchgate.net
Biotic and Abiotic Transformation Pathways of this compound in the Environment
Once released into the environment, the manganese from this compound undergoes various transformations driven by both biological and non-biological processes. These transformations are central to the manganese cycle and determine its environmental fate.
Microbial Oxidation and Reduction of Manganese Species
Microorganisms play a crucial role in the oxidation and reduction of manganese in the environment. oup.comnih.gov In fact, biotic processes are often the dominant mechanism for manganese oxidation, occurring much faster than abiotic oxidation. wustl.edu
Microbial Oxidation: A diverse range of bacteria and fungi can enzymatically oxidize soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides. oup.comresearchgate.netpnas.org This process is a key part of the manganese cycle and can lead to the formation of biogenic manganese minerals. nih.gov Some bacteria utilize enzymes like multicopper oxidases to carry out this oxidation. nepjol.info The resulting manganese oxides are strong oxidants and can influence the fate of other elements in the environment. researchgate.net
Microbial Reduction: Conversely, under anaerobic conditions, various microorganisms can use manganese oxides as terminal electron acceptors for respiration, reducing them back to soluble Mn(II). oup.comfrontiersin.org This process, known as dissimilatory manganese reduction, is important for carbon cycling in environments where oxygen is limited. frontiersin.org The rate of microbial manganese reduction can be influenced by the mineralogy of the manganese oxides, with more amorphous forms being more readily reduced than crystalline forms. tandfonline.com Acetate, the other component of this compound, can serve as a substrate for some of these microorganisms, fueling the reduction of manganese. gatech.edu
Table 2: Microbial Processes in Manganese Transformation
| Process | Description | Key Microorganisms | Environmental Conditions |
|---|---|---|---|
| Oxidation | Conversion of soluble Mn(II) to insoluble Mn(III)/Mn(IV) oxides. oup.comresearchgate.net | Bacteria (e.g., Leptothrix, Shewanella), Fungi (e.g., Acremonium). nih.govpnas.org | Aerobic or microaerophilic conditions. oup.com |
| Reduction | Conversion of insoluble Mn(III)/Mn(IV) oxides to soluble Mn(II). oup.comfrontiersin.org | Bacteria (e.g., Shewanella, Geobacter). frontiersin.org | Anaerobic conditions. oup.com |
Photochemical Degradation and Redox Reactions
Sunlight can also drive the transformation of manganese species in the environment through photochemical reactions.
Photochemical Oxidation: Under certain conditions, Mn(II) can be oxidized abiotically through photochemical processes. wustl.edu For instance, in the presence of substances like nitrate (B79036), simulated sunlight can lead to the rapid oxidation of aqueous Mn(II) to Mn(IV) oxides. wustl.edu Research has also shown that rhodochrosite (MnCO₃), an Archean manganese mineral, can be photochemically oxidized by UV light under anoxic conditions, producing manganese oxyhydroxides. pnas.org This suggests that light-driven reactions could be a significant abiotic pathway for manganese oxidation.
Photochemical Degradation: Manganese oxides themselves can act as photocatalysts, promoting the degradation of organic pollutants under UV-Vis irradiation. researchgate.net The photocatalytic activity varies depending on the specific type of manganese oxide. researchgate.net These reactions can be enhanced by the presence of other substances, such as dissolved organic matter, which can generate reactive oxygen species upon exposure to sunlight, further promoting manganese oxidation. wustl.edu
Mobility and Transport Mechanisms in Environmental Compartments
The mobility and transport of manganese from sources like this compound are governed by its speciation and the physical and chemical characteristics of the environmental compartment.
Soluble Mn(II) is the primary mobile form of manganese in the environment. inchem.org Its transport in water is influenced by factors that control its solubility, such as pH and redox potential. In aquatic systems, dissolved manganese can be transported with water flow. oup.com In soils, soluble manganese compounds can be leached from the soil profile and enter groundwater. inchem.org
The transport of manganese can also occur in particulate form. Manganese associated with suspended particles, such as manganese oxides or manganese adsorbed to clay and organic matter, can be transported by wind or water. inchem.orgwho.int In aquatic environments, these particles can eventually settle to the sediment, a process that removes manganese from the water column. numberanalytics.com
Leaching from Soils to Groundwater
The mobility of manganese originating from this compound in soil and its potential to leach into groundwater are governed by several interconnected factors. The high water solubility of its tetrahydrate form suggests a propensity for mobility within the soil profile. wikipedia.orgfishersci.com The environmental chemistry of manganese is largely controlled by the soil's pH and redox conditions. nih.govmdpi.com
Under acidic conditions (pH < 5.5) and in reducing (anoxic) environments, the divalent manganese ion (Mn(II)), the form supplied by this compound, is the favored and more mobile species. nih.govmdpi.comresearchgate.net These conditions enhance its solubility and decrease its adsorption to soil particles, thereby increasing the risk of it being transported with percolating water into underlying aquifers. mdpi.comresearchgate.netresearchgate.net Conversely, in neutral to alkaline and oxidizing environments, Mn(II) can be oxidized to less soluble and less mobile higher oxidation states, such as Mn(III) and Mn(IV), which often precipitate as oxides and hydroxides. mdpi.comnih.govacs.org
The presence of natural organic matter can also influence manganese leaching. Dissolved organic carbon can form soluble complexes with Mn(II) ions, which can facilitate its transport through the soil profile and potentially into groundwater. researchgate.net Studies on alum shale soils have shown that manganese is more mobile and bioavailable than iron, with significant amounts being extractable with agents like ammonium (B1175870) acetate, indicating its potential for leaching. tandfonline.com However, it is noteworthy that many standard safety data sheets for this compound state that its mobility in soil has not been definitively established. oxfordlabfinechem.comlobachemie.comtechnopharmchem.com
Table 1: Factors Influencing the Leaching Potential of this compound
| Factor | Influence on Leaching | Relevant Biogeochemical Processes |
| Soil pH | Increased leaching under acidic conditions (pH < 5.5). nih.govresearchgate.net | Higher solubility of Mn(II) ions. mdpi.com |
| Redox Potential | Increased leaching under reducing (anoxic) conditions. researchgate.net | Mn(II) is the stable, soluble form; prevents oxidation to insoluble Mn(IV) oxides. nih.govmdpi.com |
| Water Solubility | High solubility promotes mobility in soil water. fishersci.com | Dissolution of the acetate salt releases Mn(II) ions. |
| Organic Matter | Can increase mobility through complexation. researchgate.net | Formation of soluble organo-manganese complexes. |
| Soil Texture | Higher leaching potential in coarse-textured (sandy) soils. tandfonline.com | Lower surface area for adsorption and higher water percolation rates. |
Bioavailability and Bioaccumulation in Environmental Organisms (excluding human/animal)
Once dissolved in an environmental compartment, the manganese from this compound is in the bioavailable Mn(II) form, which can be taken up by a variety of organisms. osti.gov
Bioavailability: The bioavailability of manganese is strongly dependent on environmental conditions. In soils, bioavailability to plants is highest under moderately acidic conditions which keep manganese in its soluble Mn(II) state. osti.gov In aquatic systems, factors such as water hardness and pH also influence its availability to organisms. nih.govwfduk.org The presence of certain substances, like phytic acid, can bind with inorganic manganese and reduce its bioavailability. nih.gov
Bioaccumulation in Plants: Plants absorb the soluble Mn(II) ion from the soil solution through their root systems. osti.gov From the roots, it is transported to various plant tissues, with studies showing a tendency for it to accumulate in the leaves and other actively growing parts. osti.govhawaii.edu Research has demonstrated that the application of artificial humic substances formulated with manganese can significantly increase manganese uptake in plants like cucumbers, highlighting the role of organic matter in facilitating its entry into the food web. biofueljournal.com For example, cucumber biomass showed manganese concentrations of 64 mg/kg after treatment with a 5% Mn-humic substance formulation, compared to 40 mg/kg with manganese chloride alone. biofueljournal.com
Bioaccumulation in Other Organisms: Manganese can be significantly bioaccumulated by aquatic life, particularly by organisms at lower trophic levels. wfduk.org Fungi, such as Aspergillus niger, are known to interact with manganese minerals, solubilizing manganese and potentially accumulating it. mdpi.com Studies have shown that this fungus can extract significant amounts of manganese from oxides, which then becomes concentrated in the culture medium and can be incorporated into biogenic minerals like manganese oxalate (B1200264). mdpi.com The process of bioleaching by fungi and bacteria underscores their role as geoactive agents that can mobilize manganese, making it available for uptake and transformation in the environment. nih.govmdpi.com
Table 2: Research Findings on Manganese Bioaccumulation in Environmental Organisms
| Organism/Group | Compound/Form Studied | Key Findings |
| Plants (General) | Manganese (general) | Accumulates in leaves and active growing parts; absorption is greatest from acidic soils. osti.govhawaii.edu |
| Cucumber (Cucumis sativus) | Manganese-Artificial Humic Substances | Enhanced Mn uptake (64 mg/kg) compared to inorganic MnCl₂ (40 mg/kg). biofueljournal.com |
| Birch (Betula pendula) | Exchangeable Mn | High accumulation capacity observed in leaves from mining dump sites. pjoes.com |
| Aquatic Biota (General) | Dissolved Manganese | Significant bioaccumulation, especially in lower trophic levels. wfduk.org |
| Fungus (Aspergillus niger) | Manganese Oxides | Effectively solubilizes Mn oxides, leading to high concentrations in the surrounding medium and formation of biogenic manganese oxalate. mdpi.com |
Interactions with Natural Organic Matter and Mineral Phases
The behavior of this compound in soil and sediment is heavily influenced by its interactions with natural organic matter (NOM) and mineral surfaces. These interactions control its speciation, solubility, and transport. acs.orgbiofueljournal.com
Interactions with Natural Organic Matter: Natural organic matter, particularly humic substances, plays a critical role in manganese geochemistry. biofueljournal.com Humic and fulvic acids, which are complex organic polymers rich in functional groups, can form stable complexes with Mn(II) ions. researchgate.netut.ac.ir This complexation primarily involves carboxylic and phenolic hydroxyl groups within the humic structure. researchgate.netchemjournal.kz The formation of these soluble organo-manganese complexes can enhance the mobility of manganese in soils. biofueljournal.comresearchgate.net Studies have shown that fulvic acids are particularly effective at releasing manganese from calcareous soils, where it would otherwise be less available. ut.ac.ir Conversely, the interaction can also lead to the binding of manganese to the high-molecular-weight fraction of humic substances, which may reduce its immediate solubility. biofueljournal.combiofueljournal.com
Interactions with Mineral Phases: Manganese ions interact strongly with various soil mineral phases, including clay minerals and metal oxides. nih.govacs.org
Clay Minerals: Clay minerals like kaolinite (B1170537) and montmorillonite (B579905) have surfaces that can adsorb Mn(II) ions. acs.org This sorption is an important process for retaining manganese in soils, especially under anoxic conditions where clay minerals are stable sorbents. acs.org
Manganese and Iron Oxides: Manganese oxides are highly reactive components in soils and sediments. nih.govacs.org They can act as powerful oxidants and have a high capacity for adsorbing Mn(II) and other metal ions. acs.orgnih.govmdpi.com The interaction is often a redox reaction, where dissolved organic matter can reductively dissolve Mn(IV/III) oxides, releasing Mn(II) into solution. nih.govresearchgate.net Conversely, Mn(II) sorbed onto mineral surfaces can be abiotically or microbially oxidized to form new Mn(III/IV) oxide phases, effectively sequestering the manganese. researchgate.netacs.org This dynamic cycling between soluble Mn(II) and solid Mn-oxides is a key process controlling manganese availability and stability in the environment. acs.orgnih.gov
Table 3: Summary of Interactions with Environmental Components
| Interacting Component | Type of Interaction | Effect on this compound |
| Humic/Fulvic Acids | Complexation researchgate.netut.ac.ir | Can increase solubility and mobility by forming soluble organo-manganese complexes. biofueljournal.com |
| Clay Minerals | Surface Adsorption acs.org | Retention of Mn(II) on mineral surfaces, reducing mobility. |
| Manganese Oxides | Adsorption, Redox Reactions acs.orgnih.gov | Adsorption of Mn(II); potential for oxidation to insoluble Mn(III/IV) oxides or reductive dissolution of existing oxides by organic matter. |
| Iron Oxides | Adsorption, Co-precipitation acs.orgepa.gov | Mn(II) can adsorb to iron oxide surfaces; co-precipitation can sequester manganese. |
Emerging Research Trends and Future Prospects for Manganese 2+ Diacetate
Integration in Sustainable Chemistry and Circular Economy Models
The principles of sustainable chemistry and the circular economy—which emphasize waste reduction, resource efficiency, and environmentally friendly processes—are central to modern chemical research and industry. Manganese(2+) diacetate is an emerging player in this paradigm shift, contributing to both resource recovery and the development of greener synthetic methodologies.
The concept of a circular economy involves transforming waste streams into valuable resources. Manganese is a critical element in various industrial applications, and its recovery from waste products is both economically and environmentally significant. Research has demonstrated the feasibility of recycling manganese from various industrial residues and converting it into useful chemical compounds, including manganese acetate (B1210297).
For instance, methods are being developed to recover manganese from hazardous waste materials like the anode mud generated during zinc electrowinning or the leaching residues from electrolytic manganese metal production. researchgate.netgoogle.com One patented process describes a method for preparing high-purity manganese acetate from electrolytic manganese metal residue, achieving a comprehensive recovery rate of over 95%. google.com Similarly, manganese can be recovered from spent zinc-carbon batteries and converted into compounds like manganese sulfate (B86663) for agricultural use, showcasing a viable recycling loop. auctoresonline.org These recovered manganese sources can then serve as feedstock for the production of this compound, effectively closing the loop and reducing the need for virgin mineral extraction. nih.gov This aligns with green chemistry principles by minimizing waste and conserving natural resources. researchgate.netnih.gov
This compound is increasingly being used as a key precursor in "green" synthesis routes, which aim to reduce or eliminate the use and generation of hazardous substances. japsonline.com A significant area of this research is the biosynthesis of nanoparticles. scientificarchives.com Studies report simple, cost-effective, and eco-friendly methods for synthesizing manganese dioxide nanoparticles from an aqueous solution of this compound, using natural products like lemon or leaf extracts as reducing and stabilizing agents. japsonline.comscientificarchives.comresearchgate.netuobaghdad.edu.iqscientificarchives.com These processes avoid the harsh chemicals and high energy consumption associated with traditional synthesis methods. japsonline.com The resulting nanoparticles have applications in photocatalysis, energy storage, and sensors. scientificarchives.comscientificarchives.com
The use of this compound in these environmentally benign routes highlights its role as a sustainable chemical building block, enabling the creation of advanced materials through processes that are safer for human health and the environment.
Resource Recovery and Recycling Applications
Nanomaterial Architectures and Advanced Composites Utilizing this compound as a Precursor
The unique properties of manganese oxides at the nanoscale have made them highly sought-after for a range of technological applications. This compound has been established as an excellent and versatile precursor for the controlled synthesis of these advanced nanomaterials and composites due to its solubility and reactivity. cymitquimica.comsigmaaldrich.com
Self-assembly is a powerful bottom-up approach for creating complex, ordered nanostructures. This compound serves as a starting material in various methods that leverage self-assembly to produce well-defined nano-architectures. For example, it is used in the thermal decomposition synthesis of monodispersed manganese oxide (MnO) nanocrystals and in sol-gel processes to create mesoporous manganese oxide (Mn3O4) nanostructures with controlled shapes like hexagons and ribbons. nih.govrsc.org
In a particularly innovative approach, this compound is used in a DNA-programmed self-assembly process. nih.gov Here, DNA strands guide the positioning of organic modules, and the addition of this compound facilitates the formation of rigid, conjugated manganese-salen complexes that lock the structure in place, creating potential nanostructures for molecular electronics. nih.gov Other research shows its use in synthesizing Mn-doped Zinc Oxide (ZnO) nanoparticles that spontaneously self-organize into larger spherical structures. ingentaconnect.com
| Resulting Nanomaterial | Synthesis Method | Key Features | Potential Application | Reference(s) |
| MnO Nanocrystals | Thermal Decomposition | Monodispersed nanocrystals (~7 nm) | Therapeutic Innovations | nih.gov |
| Mn3O4 Nanostructures | Sol-Gel Self-Assembly | Shape-controlled (hexagonal, ribbon), mesoporous | Catalysis | rsc.org |
| DNA-linked Nanostructures | DNA-Programmed Assembly | Covalent coupling via manganese-salen complexes | Molecular Electronics | nih.gov |
| Mn-doped ZnO Spheres | Soft Chemical Route | Self-organized spheres from 15-25 nm nanocrystals | Spintronics, Photonics | ingentaconnect.com |
| MnOx Nanoparticle Arrays | Self-Assembly Synthesis | Nanoparticles tethered to a current collector | Energy Storage | osti.gov |
This compound is a key ingredient in the fabrication of hybrid materials where manganese oxides are combined with other functional materials, such as graphene, to create composites with enhanced properties. These hybrid materials are particularly promising for energy storage applications.
It is used as a precursor to fabricate electrodes for high-performance lithium-ion batteries and supercapacitors. sigmaaldrich.comrsc.org For instance, researchers have developed graphene oxide/manganese oxide hybrids and cobalt-manganese mixed sulfide (B99878) nanocages encapsulated by reduced graphene oxide, both using this compound as the manganese source. sigmaaldrich.commdpi.com These composites leverage the high conductivity of the carbon-based material and the high specific capacitance of the manganese oxide, resulting in superior energy storage performance. mdpi.com Its role extends to creating advanced cathode materials, such as spinel/layered heterostructures, which are designed for high-capacity and high-rate Li-Ion batteries. sigmaaldrich.com
| Hybrid Material | Precursor(s) | Application | Key Finding | Reference(s) |
| Spinel/Layered Cathode | This compound | High-rate Li-Ion Batteries | Heterostructure enhances capacity and rate capability. | |
| Graphene Oxide/Mn3O4 | This compound tetrahydrate, Graphene Oxide | Supercapacitors | Hybrid material shows high specific capacitance. | mdpi.com |
| Mn2O3 Nanomaterials | Manganese acetate | Lithium-Ion Batteries | Porous architecture improves electrochemical performance. | rsc.org |
| CoMn-S/RGO Nanocages | This compound, Cobalt precursor, Graphene Oxide | Lithium Storage | In situ synthesis results in superior storage properties. | sigmaaldrich.com |
Self-Assembly and Directed Synthesis of Nanostructures
Development of Next-Generation Catalytic Systems with Enhanced Efficiency and Selectivity
Manganese is an earth-abundant, inexpensive, and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts like platinum or rhodium. rsc.org this compound is central to the development of new and improved manganese-based catalytic systems that offer high efficiency and selectivity for a variety of important chemical transformations. rsc.orgnih.gov
Research has shown that this compound itself can act as an efficient homogeneous catalyst for the selective oxidation of various alcohols to ketones or carboxylic acids. rsc.org More frequently, it serves as a stable and convenient precursor to generate more complex active catalysts in situ. sigmaaldrich.com For example, combining this compound with ligands like picolinic acid and N-heterocycles creates a powerful system for the oxidation of challenging substrates, including unactivated olefins and alkanes, using hydrogen peroxide as a green oxidant. rsc.org
Furthermore, this compound is used to synthesize manganese porphyrin complexes, which are biomimetic catalysts that mimic the function of enzymes. arabjchem.org These catalysts show remarkable activity and selectivity in reactions like cyclohexane (B81311) oxidation. arabjchem.orgresearchgate.net The development of these advanced systems often focuses on understanding the role of high-valent manganese-oxo intermediates, which are believed to be the active oxidizing species responsible for the high efficiency observed in these reactions. nih.gov The future of this field lies in designing new ligands that can tune the electronic and steric properties of the manganese center, leading to catalysts with even greater control over reactivity and product selectivity. nih.gov
| Catalytic System | Reaction Type | Substrate(s) | Key Performance | Reference(s) |
| Mn(OAc)2 / TBHP / TFA | Alcohol Oxidation | Secondary & Primary Alcohols | Good to quantitative conversions (42–100%). | rsc.org |
| Mn(OAc)2 / Picolinic Acid / N-Heterocycle | Epoxidation, C-H Oxidation | Unactivated Olefins, Alkanes | Epoxide yields up to 81%; Ketone yields up to 51%. | rsc.org |
| Manganese Porphyrins (from Mn(OAc)2) | Cyclohexane Oxidation | Cyclohexane | High selectivity toward cyclohexanol. | arabjchem.orgresearchgate.net |
Single-Atom Catalysis and Cluster Catalysis
The fields of single-atom catalysis (SAC) and cluster catalysis represent a paradigm shift in catalyst design, aiming for maximum atomic efficiency and unique reactivity. This compound serves as a valuable precursor for creating these advanced catalytic systems.
Single-Atom Catalysis: Single-atom catalysts feature isolated metal atoms dispersed on a support material, offering exceptional catalytic activity and selectivity. anl.gov this compound is a suitable starting material for synthesizing manganese-based SACs. sigmaaldrich.com For instance, research into the electrocatalytic reduction of CO2 has led to the synthesis of SACs with Mn–N2O2 sites integrated into carbon nanosheets. rsc.org These catalysts demonstrate high efficiency, achieving a 96.0% Faradaic efficiency for CO production at a low potential. rsc.org The catalytic performance is enhanced by adjusting the coordination environment of the single metal atom. rsc.org
In other applications, dual single-atom catalysts, such as those combining manganese and iron (Mn/Fe SACs) or manganese and rhodium (Mn–Rh DSAC), have been developed. rsc.orgnih.gov These systems exhibit synergistic effects where each metal atom performs a distinct role. For example, a Mn–Rh dual single-atom catalyst was shown to reverse chemoselectivity in C–H oxidation, leading to the highly efficient production of acetophenone (B1666503). rsc.org This illustrates the potential for designing complex tandem reactions at the atomic scale. rsc.org
Cluster Catalysis: Molecular manganese clusters, for which this compound can be a precursor, bridge the gap between homogeneous and heterogeneous catalysis. Research has shown that manganese-oxo clusters can act as biomimetic models for the oxygen-evolving complex in photosynthesis. mdpi.com A high-nuclearity mixed-valence manganese-strontium cluster, featuring cubane-like motifs, has demonstrated notable water oxidation catalytic activity with a low onset overpotential of 192 mV. mdpi.com Similarly, a novel Mn6 nanocluster, synthesized via a ligand-exchange procedure, was shown to be a precursor for catalytically active nanoparticles capable of hydrogenating alkenes, alkynes, and imines after reductive activation. nih.gov
Table 1: Performance of Advanced Manganese-Based Catalysts
| Catalyst Type | Application | Key Performance Metric | Source |
| Mn–N2O2 SAC | CO2 Electroreduction | 96.0% Faradaic Efficiency (CO) | rsc.org |
| Mn–Rh DSAC | C–H Oxidation | Near-quantitative acetophenone yield | rsc.org |
| Mn18Sr Cluster | Water Oxidation | 192 mV onset overpotential | mdpi.com |
| Mn6 Nanocluster | Hydrogenation | Full conversion of α-methylstyrene | nih.gov |
Photo-, Electro-, and Mechanocatalysis
Beyond traditional thermal catalysis, this compound is contributing to the development of catalysts driven by alternative energy sources like light and electricity.
Photo- and Electrocatalysis: this compound is utilized in creating materials for both photocatalysis and electrocatalysis. In photocatalysis, doping semiconductors like zinc oxide (ZnO) or titanium dioxide (TiO2) with manganese (Mn2+) can enhance their ability to degrade organic contaminants under visible light. researchgate.nettandfonline.com The introduction of Mn2+ creates states within the material's band gap, improving the absorption of visible light and reducing the recombination rate of photoexcited electron-hole pairs, which boosts photocatalytic efficiency. researchgate.netnih.gov
In electrocatalysis, manganese-based materials are being explored for energy storage and conversion. Aqueous solutions of manganese acetate are being investigated as stable and green electrolytes for supercapacitors. researchgate.net These systems rely on the reversible Mn²⁺/Mn³⁺ redox reactions and the deposition/dissolution of manganese dioxide. researchgate.net Long-term cycling experiments have shown good stability over 2000 cycles. researchgate.net Furthermore, manganese polymetalloporphine films, which can be synthesized using manganese salts, exhibit significant electrocatalytic activity toward the oxygen reduction reaction, with performance comparable to platinum electrodes in neutral and alkaline media. arxiv.org
Mechanocatalysis: While research specifically detailing the use of this compound in mechanocatalysis is still an emerging area, the fundamental properties of manganese oxides derived from it suggest potential applications. Mechanocatalysis involves using mechanical force to induce chemical transformations, and materials with specific crystalline structures and defect sites, which can be influenced by the choice of precursor like this compound, are often key to this process.
Interdisciplinary Research Frontiers and Novel Applications Beyond Current Scope
The influence of this compound is expanding into highly interdisciplinary fields, including quantum materials and smart, responsive systems, opening up novel applications.
This compound is proving to be a critical component in the synthesis of next-generation quantum materials and electronic devices. pubcompare.ai
Quantum Materials: The compound is used to create manganese-doped colloidal quantum dots (QDs) and quantum wells. rsc.orgacs.org In one study, manganese(II) acetate was used to stabilize tin dioxide (SnO2) quantum dots. rsc.org The acetate groups terminated dangling bonds on the SnO2 surface, preventing QD agglomeration and facilitating the formation of a uniform film. rsc.org Furthermore, Mn2+ ions from the acetate precursor can be precisely incorporated into colloidal quantum wells, such as CdSe/CdS core/multishell structures, using techniques like colloidal atomic layer deposition. acs.org This allows for the fine-tuning of carrier–dopant exchange interactions, which is crucial for spintronic and quantum computing applications. acs.org
Advanced Electronic Devices: The unique properties of materials derived from this compound have led to significant improvements in various electronic devices.
Perovskite Solar Cells (PSCs): Using manganese acetate-stabilized SnO2 quantum dots as an electron-transport layer (ETL) in PSCs has resulted in a high power conversion efficiency (PCE) of 23.36% and improved operational stability. rsc.org The Mn2+ ions permeate into the perovskite layer, passivating defects and reducing residual stress. rsc.org
Batteries and Supercapacitors: Manganese(II) acetate is a key precursor for fabricating cathode materials for high-performance lithium-ion batteries. sigmaaldrich.com It is also used in developing electrolytes for supercapacitors, which exhibit stable performance. researchgate.net
Table 2: Impact of this compound-Derived Materials on Device Performance
| Device | Material/Component | Key Improvement | Performance Metric | Source |
| Perovskite Solar Cell | Mn(Ac)2-stabilized SnO2 ETL | Enhanced efficiency and stability | 23.36% PCE | rsc.org |
| Supercapacitor | Manganese Acetate Electrolyte | Stable energy storage | 130 F g⁻¹ specific capacitance | researchgate.net |
| Lithium-Ion Battery | Cathode Material | High capacity and rate capability | N/A | sigmaaldrich.com |
Contributions to Smart Materials and Responsive Systems
The ability of manganese ions (Mn2+) to participate in biological and chemical processes makes them an interesting component for smart materials that can respond to specific environmental stimuli.
Research has shown the development of environment-responsive hydrogels that embed manganese for therapeutic applications. nih.gov For example, a reactive oxygen species (ROS)-responsive hydrogel containing manganese was designed for post-operative cancer therapy. nih.gov This system allows for the controlled release of Mn2+ ions, which can stimulate an immune response against residual tumor cells. nih.gov While this study does not exclusively name the diacetate salt, this compound is a suitable and common source for providing the Mn2+ ions required for such biocompatible, responsive systems. nih.govamericanelements.com The development of these materials represents a promising drug-free strategy for advanced medical treatments, where the material's response is triggered by the specific conditions of the target environment. nih.gov
Q & A
Q. How can experimental variables be optimized for manganese recovery from complex mixtures using solvent extraction?
- Methodological Answer : A D-optimal design (see Table below) reveals that pH (2.5–4), organic-to-aqueous (O:A) ratio (1:1–4:1), and D2EHPA concentration significantly affect Mn²⁺ extraction efficiency. For instance, at pH 4 and O:A 1:1, extraction rates exceed 90%, while cobalt co-extraction remains below 25%. Response surface methodology (RSM) is recommended to model interactions between variables .
| Variable | Optimal Range | Impact on Mn Extraction |
|---|---|---|
| pH | 3.5–4.0 | Maximizes ligand binding |
| O:A Ratio | 1:1–2:1 | Enhances phase separation |
| D2EHPA Conc. | 0.1–0.3 M | Reduces Co interference |
Q. What methodologies are employed to assess reactive oxygen species (ROS) generation using this compound in biochemical assays?
- Methodological Answer : Fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to detect ROS in cells. This compound may modulate ROS levels indirectly via catalytic pathways. For mitochondrial ROS, combine MitoSOX Red staining with manganese superoxide dismutase (MnSOD) activity assays. Ensure controls (e.g., apocynin for NADPH oxidase inhibition) are included to isolate Mn-specific effects .
Q. How do contradictions in reported catalytic efficiencies of this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from variations in co-catalyst ratios (e.g., Co/Mn), solvent polarity, or oxygen availability. For example, in biphenylcarboxylic acid synthesis, propionic acid solvents yield higher selectivity (~90%) compared to acetic acid (~70%) due to reduced side reactions. Replicate studies under standardized conditions (e.g., 80°C, 1 atm O₂) and use kinetic modeling to isolate rate-determining steps .
Q. What advanced characterization techniques are critical for analyzing this compound complexes in oxidation by-products?
- Methodological Answer : After catalytic reactions, employ:
- EPR Spectroscopy : To detect Mn³⁺ intermediates, which indicate redox cycling.
- HPLC-MS : For identifying organic by-products (e.g., quinones or dicarboxylic acids).
- XANES/EXAFS : To study Mn coordination geometry and oxidation state changes in situ.
For example, oxidation of (+)rugulosin with MnO₂ yields dehydrorugulosin, confirmed via NMR and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
